1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene
Description
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Properties
IUPAC Name |
1-(difluoromethoxy)-2-fluoro-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO3/c8-6-4(11(12)13)2-1-3-5(6)14-7(9)10/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFJFSJXVNUFLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673303 | |
| Record name | 1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214326-24-5 | |
| Record name | 1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical properties, synthesis, and handling of the fluorinated aromatic compound, 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene. This molecule is of significant interest to researchers in medicinal chemistry and materials science due to the unique properties imparted by the difluoromethoxy group, which can enhance metabolic stability and bioavailability in drug candidates.
Molecular and Physical Properties
Precise experimental data for this compound is not widely available, underscoring its status as a specialized research chemical. The following table summarizes its known and calculated properties. It is crucial to distinguish this isomer from related compounds, as the substitution pattern on the benzene ring significantly influences its physical and chemical characteristics.
| Property | Value | Source |
| Molecular Formula | C₇H₄F₃NO₃ | [1] |
| Molecular Weight | 207.11 g/mol | [1] |
| CAS Number | Not available | |
| MDL Number | MFCD14698449 | |
| Appearance | Not available | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Not available | |
| Storage | Store at room temperature in an inert atmosphere. |
Note: The isomer 2-(Difluoromethoxy)-1-fluoro-3-nitrobenzene shares the same molecular formula and weight.[1]
Synthesis Protocol: A Mechanistic Approach
The synthesis of this compound is typically achieved through the difluoromethoxylation of a suitable phenolic precursor. The following is a probable two-step synthesis pathway, starting from the commercially available 2-fluoronitrobenzene.
Step 1: Synthesis of 2-Fluoro-3-nitrophenol
The initial step involves the regioselective hydroxylation of 2-fluoronitrobenzene. This transformation is crucial for introducing the hydroxyl group at the correct position for subsequent difluoromethoxylation.
Experimental Protocol:
-
To a solution of 2-fluoronitrobenzene in a suitable aprotic solvent (e.g., anhydrous THF or DMF), add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperature (-78 °C) to facilitate ortho-lithiation.
-
The lithium intermediate is then treated with an electrophilic oxygen source, such as a peroxyborane or molecular oxygen, followed by a reductive workup to yield 2-fluoro-3-nitrophenol.
-
Purification is typically achieved through column chromatography on silica gel.
Step 2: Difluoromethoxylation of 2-Fluoro-3-nitrophenol
The hydroxyl group of 2-fluoro-3-nitrophenol is then converted to the difluoromethoxy group. This reaction is often performed using a source of difluorocarbene.
Experimental Protocol:
-
Dissolve 2-fluoro-3-nitrophenol in a polar aprotic solvent, such as DMF or acetonitrile.
-
Add a suitable base (e.g., potassium carbonate or sodium hydroxide) to deprotonate the phenol, forming the corresponding phenoxide.
-
Introduce a difluorocarbene precursor, such as chlorodifluoromethane (Freon-22) or sodium chlorodifluoroacetate, often in the presence of a phase-transfer catalyst (e.g., a quaternary ammonium salt) to facilitate the reaction between the aqueous and organic phases.
-
The reaction mixture is heated to allow for the formation of the difluoromethoxy ether.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.
-
The crude product is then purified by vacuum distillation or column chromatography.
Diagram of the Synthetic Pathway:
Caption: Proposed two-step synthesis of this compound.
Spectroscopic Characterization (Predicted)
-
¹H NMR: A triplet in the aromatic region corresponding to the proton on the difluoromethoxy group, with a characteristic large coupling constant to the two fluorine atoms. The aromatic protons would appear as multiplets.
-
¹⁹F NMR: Two signals are expected: a doublet for the fluorine atom on the benzene ring and a doublet for the two fluorine atoms of the difluoromethoxy group, with coupling to the proton of that group.
-
¹³C NMR: The carbon of the difluoromethoxy group would appear as a triplet due to coupling with the two fluorine atoms. The aromatic carbons would show characteristic shifts influenced by the electron-withdrawing nitro group and the fluorine substituents.
-
IR Spectroscopy: Characteristic absorption bands for the C-F, C-O, and NO₂ (asymmetric and symmetric stretching) groups would be present.
-
Mass Spectrometry: The molecular ion peak would be observed at m/z = 207.11.
Safety and Handling
A dedicated Material Safety Data Sheet (MSDS) for this compound is not widely available. However, based on the data for structurally similar nitroaromatic and fluorinated compounds, the following precautions are advised:
-
Hazard Statements: Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.
-
Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Use only in a well-ventilated area.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash skin thoroughly after handling.
-
Store in a tightly closed container in a cool, dry place.
-
Researchers should handle this compound with the same level of care as other potentially hazardous aromatic nitro compounds.
Applications in Research and Development
The incorporation of the difluoromethoxy group is a key strategy in modern drug design. This moiety is often used as a bioisostere for a hydroxyl or thiol group, offering the potential to:
-
Enhance Metabolic Stability: The strong carbon-fluorine bonds can block sites of metabolic oxidation.
-
Improve Bioavailability: The lipophilicity of the difluoromethoxy group can aid in cell membrane permeability.
-
Modulate Acidity: The electron-withdrawing nature of the fluorine atoms can influence the pKa of nearby functional groups.
This compound serves as a valuable building block for the synthesis of more complex molecules with these desirable properties, particularly in the development of novel pharmaceuticals and agrochemicals.[1]
Logical Relationship Diagram:
Caption: Interrelationship of properties, synthesis, and applications.
References
-
MySkinRecipes. 2-(Difluoromethoxy)-1-fluoro-3-nitrobenzene. [Link]
Sources
An In-Depth Technical Guide to the ¹H NMR Analysis of 1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the ¹H NMR spectrum of 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene, a compound of interest in medicinal chemistry and materials science. The intricate substitution pattern of this molecule presents a unique opportunity to explore the interplay of electronic effects and spin-spin coupling in NMR spectroscopy. This document will serve as a detailed roadmap for researchers, offering both a predictive analysis and a practical framework for experimental verification.
Introduction: The Structural Significance of this compound
This compound is a substituted aromatic compound with a unique convergence of electron-withdrawing groups. The nitro group (-NO₂), the fluorine atom (-F), and the difluoromethoxy group (-OCHF₂) all exert significant influence on the electron distribution within the benzene ring. Understanding the precise arrangement and electronic environment of the aromatic protons is paramount for confirming its chemical identity, assessing its purity, and predicting its reactivity. ¹H NMR spectroscopy is the most powerful tool for this purpose, providing detailed information about the chemical environment, connectivity, and spatial relationships of the protons.
Theoretical ¹H NMR Spectral Prediction
Chemical Shift Analysis: The Influence of Substituents
The chemical shifts of the aromatic protons in substituted benzenes are primarily governed by the electronic nature of the substituents. Benzene protons typically resonate around 7.3 ppm.[1] Electron-withdrawing groups deshield adjacent protons, shifting their signals downfield (to higher ppm values), while electron-donating groups cause an upfield shift.
In our target molecule, all three substituents are electron-withdrawing:
-
Nitro Group (-NO₂): This is a very strong electron-withdrawing group through both resonance and inductive effects, causing significant deshielding, particularly at the ortho and para positions.
-
Fluorine (-F): Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect. However, it also possesses lone pairs that can be donated into the ring via resonance, which has a shielding effect, primarily at the ortho and para positions. The inductive effect generally dominates.
-
Difluoromethoxy Group (-OCHF₂): This group is strongly electron-withdrawing due to the inductive effect of the two fluorine atoms. The oxygen atom's lone pairs are less available for donation into the ring compared to a simple methoxy group, due to the electron-withdrawing fluorine atoms.
Considering the positions of the substituents, we can predict the relative chemical shifts of the three aromatic protons (H-4, H-5, and H-6):
-
H-6: This proton is ortho to the powerful electron-withdrawing nitro group and meta to the fluorine and difluoromethoxy groups. The strong deshielding from the nitro group is expected to shift this proton significantly downfield.
-
H-4: This proton is para to the nitro group and ortho to the difluoromethoxy group. It will experience strong deshielding from both groups.
-
H-5: This proton is meta to both the nitro and difluoromethoxy groups and para to the fluorine atom. It is expected to be the most shielded of the three aromatic protons and will therefore appear at the most upfield position.
The difluoromethoxy group's proton (-OCHF₂) will appear as a distinct signal, significantly downfield from typical methoxy protons due to the influence of the two fluorine atoms. This signal will be split into a triplet by the two adjacent fluorine atoms.
Spin-Spin Coupling: A Complex Web of Interactions
The multiplicity of each proton signal is determined by the number of neighboring non-equivalent protons and fluorine atoms. The coupling constants (J-values) provide valuable information about the connectivity and stereochemistry of the molecule.
-
Proton-Proton (H-H) Coupling:
-
ortho coupling (³JHH) is typically in the range of 7-10 Hz.
-
meta coupling (⁴JHH) is smaller, around 2-3 Hz.
-
para coupling (⁵JHH) is the smallest, often close to 0 Hz and not always resolved.
-
-
Proton-Fluorine (H-F) Coupling:
-
ortho coupling (³JHF) is typically 5-10 Hz.
-
meta coupling (⁴JHF) is smaller, around 2-5 Hz.
-
para coupling (⁵JHF) is the smallest, typically 0-2 Hz.
-
Based on these principles, we can predict the splitting patterns for the aromatic protons:
-
H-6: This proton will be coupled to H-5 (ortho, ³JHH ≈ 8 Hz) and H-4 (meta, ⁴JHH ≈ 2 Hz). It will also exhibit coupling to the fluorine at C-2 (meta, ⁴JHF ≈ 2-5 Hz). This will likely result in a complex multiplet, potentially appearing as a doublet of doublets of doublets (ddd) or a more complex pattern if some couplings are similar in magnitude.
-
H-4: This proton is coupled to H-5 (ortho, ³JHH ≈ 8 Hz) and H-6 (meta, ⁴JHH ≈ 2 Hz). It will also be coupled to the fluorine at C-2 (para, ⁵JHF ≈ 0-2 Hz) and potentially show long-range coupling to the difluoromethoxy protons. This will likely result in a doublet of doublets (dd) or a more complex multiplet.
-
H-5: This proton is coupled to H-6 (ortho, ³JHH ≈ 8 Hz) and H-4 (ortho, ³JHH ≈ 8 Hz). It is also coupled to the fluorine at C-2 (ortho, ³JHF ≈ 5-10 Hz). This will likely result in a triplet of doublets (td) or a complex multiplet.
The proton of the difluoromethoxy group will be split by the two fluorine atoms into a triplet (¹JHF).
Predicted ¹H NMR Data Summary
The following table summarizes the predicted ¹H NMR data for this compound. The chemical shifts are estimated based on analogous compounds such as 1-fluoro-2-nitrobenzene, 1-fluoro-3-nitrobenzene[2], and 1-(difluoromethoxy)-3-nitrobenzene[3].
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| H-6 | 8.2 - 8.4 | ddd | ³JHH(H6-H5) ≈ 8, ⁴JHH(H6-H4) ≈ 2, ⁴JHF(H6-F2) ≈ 2-5 |
| H-4 | 7.8 - 8.0 | dd | ³JHH(H4-H5) ≈ 8, ⁴JHH(H4-H6) ≈ 2 |
| H-5 | 7.5 - 7.7 | td | ³JHH(H5-H6) ≈ 8, ³JHH(H5-H4) ≈ 8, ³JHF(H5-F2) ≈ 5-10 |
| -OCHF₂ | 6.8 - 7.2 | t | ²JHF ≈ 70-75 |
Experimental Protocol for ¹H NMR Analysis
To validate the predicted spectrum, a standardized experimental procedure should be followed. This protocol is designed to be self-validating and adheres to best practices in analytical chemistry.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that will not obscure the signals of interest. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds. For compounds with limited solubility, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone ((CD₃)₂CO) can be used.
-
Sample Concentration: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion of the NMR tube.
NMR Instrument Setup and Data Acquisition
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolution of complex multiplets.
-
Tuning and Shimming: Tune the probe to the ¹H frequency and perform shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): Set a relaxation delay of 1-2 seconds to allow for full relaxation of the protons between scans.
-
Acquisition Time (aq): An acquisition time of 2-4 seconds is generally appropriate.
-
Spectral Width (sw): Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).
-
Data Processing and Analysis
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks have a positive, absorptive lineshape.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
Integration: Integrate the area under each signal to determine the relative number of protons corresponding to each peak.
-
Peak Picking and Coupling Constant Measurement: Identify the chemical shift of each peak and measure the coupling constants (J-values) from the splitting patterns.
Visualization of Molecular Structure and Analytical Workflow
Visual aids are crucial for understanding the relationships between the molecular structure and the resulting NMR data.
Diagram 1: Molecular Structure and Proton Numbering
Caption: Molecular structure of this compound with proton numbering.
Diagram 2: ¹H NMR Analysis Workflow
Sources
The Difluoromethoxy Group (-OCF₂H) in Aromatic Systems: A Guide to Electronic Effects and Physicochemical Properties
<Technical Guide
Introduction: The Rise of a Privileged Functional Group
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone for modulating molecular properties.[1] Among these, the difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable substituent for aromatic systems.[2] It offers a nuanced electronic profile that distinguishes it from the more conventional methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups, providing chemists with a powerful tool for fine-tuning.[1] This guide provides an in-depth analysis of the electronic effects of the -OCF₂H group, its impact on critical physicochemical parameters, and standardized protocols for its characterization.
The strategic advantage of the difluoromethoxy group lies in its ability to enhance metabolic stability, modulate lipophilicity, and introduce unique intermolecular interactions, such as hydrogen bonding.[1] As a bioisostere for other functional groups, it allows for the optimization of a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, which is critical in drug development.[3][4]
The Dichotomous Electronic Nature of the Difluoromethoxy Group
The electronic influence of the difluoromethoxy group on an aromatic ring is a fascinating interplay of opposing effects: strong sigma (σ)-electron withdrawal and weaker pi (π)-electron donation. This duality is central to its utility.
-
Inductive Effect (σ-withdrawal): The two highly electronegative fluorine atoms strongly pull electron density away from the aromatic ring through the sigma bond framework. This inductive effect is a dominant feature of the -OCF₂H group.
-
Resonance Effect (π-donation): The oxygen atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system. However, this resonance donation is significantly attenuated by the electron-withdrawing fluorine atoms, which decrease the electron density on the oxygen.
This balance of forces results in the -OCF₂H group being a net electron-withdrawing substituent, a characteristic that profoundly influences the reactivity and properties of the aromatic system.
Quantifying Electronic Influence: Hammett Parameters
The electronic effect of a substituent can be quantified using Hammett parameters (σ). These parameters provide a measure of the electron-donating or electron-withdrawing nature of a substituent and are invaluable for predicting reaction rates and equilibria.
| Substituent | σI (Inductive) | σR (Resonance) | σp (para) | σm (meta) |
| -OCH₃ | +0.25 | -0.52 | -0.27 | +0.12 |
| -OCF₂H | +0.43 | -0.21 | +0.22 | +0.31 |
| -OCF₃ | +0.54 | -0.18 | +0.36 | +0.40 |
Data compiled from various sources, slight variations may exist in the literature.
As the table illustrates, the difluoromethoxy group occupies an intermediate position between the strongly electron-donating methoxy group and the strongly electron-withdrawing trifluoromethoxy group. Its positive σp and σm values confirm its overall electron-withdrawing character at both the para and meta positions.
Impact on Physicochemical Properties: A Medicinal Chemist's Perspective
The unique electronic signature of the -OCF₂H group translates into tangible effects on key physicochemical properties that are critical for drug design and materials science.
Modulation of Acidity and Basicity (pKa)
The electron-withdrawing nature of the difluoromethoxy group can significantly impact the pKa of nearby acidic or basic functional groups.[1] For instance, when appended to a phenol or aniline, the -OCF₂H group will increase the acidity (decrease the pKa) of the phenolic proton or decrease the basicity (decrease the pKa of the conjugate acid) of the amino group. This modulation is crucial for controlling the ionization state of a molecule at physiological pH, which in turn governs its solubility, membrane permeability, and target engagement.[1]
Lipophilicity (LogP)
Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (LogP), is a critical parameter for drug absorption and distribution. The difluoromethoxy group generally increases lipophilicity compared to a hydroxyl group but is less lipophilic than the trifluoromethoxy group.[3] This intermediate lipophilicity provides a valuable tool for fine-tuning the overall LogP of a molecule to optimize its pharmacokinetic profile.[5] The change in lipophilicity when replacing a methoxy group with a difluoromethoxy group can range from a slight decrease to a moderate increase, depending on the specific molecular context.[5]
Metabolic Stability
A significant advantage of the -OCF₂H group is its enhanced metabolic stability compared to the methoxy group.[3] The strong carbon-fluorine bonds are resistant to oxidative metabolism by cytochrome P450 enzymes.[6] Specifically, it prevents O-demethylation, a common metabolic pathway for methoxy-containing compounds, which can lead to a longer drug half-life and reduced clearance.[3]
Hydrogen Bonding Capacity
A unique feature of the difluoromethoxy group is the ability of its C-H bond to act as a weak hydrogen bond donor.[1] The electron-withdrawing fluorine atoms polarize the C-H bond, imparting a partial positive charge on the hydrogen. This allows for interactions with hydrogen bond acceptors in protein binding sites, a characteristic not present in methoxy or trifluoromethoxy groups.[1][7] This hydrogen bond donating capacity can be quantified using the Abraham hydrogen bond acidity parameter (A).[5][7]
Experimental Characterization of Electronic Effects
The theoretical understanding of the -OCF₂H group's electronic effects is complemented and validated by a suite of experimental techniques.
Workflow for Characterizing a Novel Difluoromethoxy-Substituted Aromatic Compound
Caption: Experimental workflow for the comprehensive characterization of a novel Ar-OCF₂H compound.
Detailed Experimental Protocols
This protocol describes a common method for synthesizing aryl difluoromethyl ethers.[1]
Rationale: This method is widely applicable to a range of phenols and utilizes commercially available or readily prepared difluoromethylating reagents. The choice of base and solvent is critical for achieving good yields and minimizing side reactions.
Materials:
-
Substituted phenol (1.0 eq)
-
Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
Water
-
Difluoromethylating agent (e.g., diethyl (bromodifluoromethyl)phosphonate or sodium chlorodifluoroacetate)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup, standard workup and purification equipment.
Procedure:
-
Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add the substituted phenol (1.0 eq) and cesium carbonate (2.0 eq).
-
Solvent Addition: Add a mixture of DMF and water (typically a 4:1 to 10:1 v/v ratio). The addition of a small amount of water can often improve the reaction rate and yield.
-
Reagent Addition: Add the difluoromethylating agent portion-wise or via syringe pump at room temperature or slightly elevated temperature (e.g., 40-60 °C).
-
Reaction Monitoring: Stir the reaction mixture vigorously and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
This protocol is based on Abraham's solute ¹H NMR analysis to quantify the hydrogen bond donor capacity.[5][7]
Rationale: The chemical shift of the -OCF₂H proton is sensitive to the hydrogen-bonding environment of the solvent. By measuring the chemical shift in a non-hydrogen-bonding solvent (CDCl₃) and a strong hydrogen-bond accepting solvent (DMSO-d₆), the difference can be correlated to the hydrogen bond acidity.
Materials:
-
Difluoromethoxy-substituted aromatic compound
-
Deuterated chloroform (CDCl₃)
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes, high-resolution NMR spectrometer.
Procedure:
-
Sample Preparation: Prepare two NMR samples of the compound at the same concentration, one in CDCl₃ and the other in DMSO-d₆.
-
NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both samples.
-
Data Analysis:
-
Identify the chemical shift (δ) of the -OCF₂H proton in each spectrum (this will be a triplet due to coupling with the two fluorine atoms).
-
Calculate the difference in chemical shift: Δδ = δ(DMSO-d₆) - δ(CDCl₃).
-
Calculate the Abraham hydrogen bond acidity parameter (A) using the following equation: A = 0.0065 + 0.133 * Δδ.[7]
-
Advanced Characterization: Spectroscopic and Computational Insights
NMR Spectroscopy
NMR spectroscopy is indispensable for the structural elucidation of difluoromethoxy-substituted aromatics.
-
¹H NMR: The proton of the -OCF₂H group typically appears as a triplet in the range of 6.5-7.5 ppm with a J-coupling constant (²JHF) of approximately 70-80 Hz. Aromatic protons will show characteristic shifts and coupling patterns depending on their position relative to the -OCF₂H group.[8][9]
-
¹³C NMR: The carbon of the -OCF₂H group appears as a triplet around 115-125 ppm with a large one-bond C-F coupling constant (¹JCF) of approximately 240-250 Hz. Aromatic carbons are observed in the 120-150 ppm range.[8][9]
-
¹⁹F NMR: This is a highly sensitive technique for fluorine-containing compounds. The two fluorine atoms of the -OCF₂H group will appear as a doublet due to coupling with the proton.
Quantum Chemical Calculations
Computational methods, such as Density Functional Theory (DFT), provide valuable insights into the electronic structure and properties of these molecules.[10][11]
-
Electrostatic Potential (ESP) Maps: These visualize the charge distribution on the molecule, highlighting the electron-deficient nature of the -OCF₂H group and the polarized C-H bond.
-
Molecular Orbital Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can help predict the reactivity of the aromatic ring. The electron-withdrawing -OCF₂H group will generally lower the energy of both the HOMO and LUMO.[6]
Conclusion and Future Outlook
The difluoromethoxy group is a versatile and powerful substituent in the design of aromatic systems for pharmaceutical and material applications. Its unique, intermediate electronic nature provides a level of control not achievable with traditional methoxy or trifluoromethoxy groups. By understanding and harnessing its electronic effects on pKa, lipophilicity, metabolic stability, and hydrogen bonding, researchers can rationally design molecules with improved properties. The continued development of novel synthetic methods for the introduction of the -OCF₂H group will undoubtedly expand its application and solidify its role as a privileged functional group in modern chemistry.[2][7]
References
-
The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry - Benchchem.
-
Purohit, A., et al. (2018). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. National Institutes of Health.
-
Pashko, M. O., & Yagupolskii, Y. L. (2023). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Ukrainian Chemical Journal.
-
Meanwell, N. A. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. National Institutes of Health.
-
The Role of Difluoromethoxy Group in Organic Synthesis: Insights on Nitrobenzene Derivatives - NINGBO INNO PHARMCHEM CO.,LTD.
-
Meanwell, N. A., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews.
-
Pashko, M. O., & Yagupolskii, Y. L. (2023). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. ResearchGate.
-
Petrov, V. A., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry.
-
Goldberg, F. W., et al. (2021). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications.
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
-
Mary, Y. S., et al. (2021). Quantum chemical determination of molecular geometries and spectral investigation of 4-ethoxy-2, 3-difluoro benzamide. PubMed Central.
-
Hammett constants for CF 2 OCH 3 and similar groups. ResearchGate.
-
Meanwell, N. A., et al. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Journal of Medicinal Chemistry.
-
Electric field gradient in accurate quantum chemical calculations. arXiv.
-
Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. ResearchGate.
-
Vademecum for Quantum Chemistry.
-
Copper-Catalyzed O-Difluoromethylation of Functionalized Aliphatic Alcohols: Access to Complex Organic Molecules with an OCF2H Group. ACS Publications.
-
Spectroscopy of Aromatic Compounds. Chemistry LibreTexts.
-
The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept.
-
3,3-Difluorooxetane-A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. PubMed.
-
Quantum-Chemical Calculations for the Electronic Absorption Spectra of Certain Anthocyanidins.
-
Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. MDPI.
-
NMR Spectroscopy of Aromatic Compounds. ResearchGate.
-
Hammett plot for the reductive elimination of difluoromethylated aldehyde-derived hydrazones calculated by the DFT (B3LYP) method. ResearchGate.
-
CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3? Journal of Medicinal Chemistry.
-
Electronic Structure Calculations in Quantum Chemistry. HPC@LSU.
-
How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube.
-
Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Macmillan Group - Princeton University.
-
Spectroscopy of Aromatic Compounds. Chemistry LibreTexts.
Sources
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- 2. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Quantum chemical determination of molecular geometries and spectral investigation of 4-ethoxy-2, 3-difluoro benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. arxiv.org [arxiv.org]
Methodological & Application
Application Note & Synthetic Protocol: A Proposed Route for the Synthesis of 1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene
Abstract
This document outlines a detailed, proposed synthetic protocol for 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene, a potentially valuable intermediate in medicinal chemistry and drug discovery. Due to the absence of a directly published synthesis for this specific molecule, this guide has been developed by leveraging established principles of organic chemistry and analogous, well-documented reactions. The proposed route involves the nitration of a fluorinated phenol, followed by a robust difluoromethoxylation step. This application note provides a comprehensive, step-by-step methodology, explains the chemical reasoning behind the chosen pathway, and includes necessary safety protocols and characterization techniques.
Introduction and Rationale
Fluorinated organic molecules are of paramount importance in modern drug development. The incorporation of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. The difluoromethoxy (-OCF₂H) group, in particular, is an increasingly popular bioisostere for hydroxyl or methoxy groups, offering a unique electronic and conformational profile. This compound represents a trifunctional scaffold that can be further elaborated into a variety of complex target molecules. The nitro group serves as a versatile handle for subsequent transformations, such as reduction to an amine, which can then be used in amide bond formation or other coupling reactions.
The synthetic strategy detailed herein was designed to be both efficient and logical, taking into account the directing effects of the substituents on the aromatic ring. The proposed two-step synthesis starts from the commercially available 2-fluorophenol.
Proposed Synthetic Pathway
The synthesis is proposed to proceed in two main steps:
-
Nitration: Electrophilic aromatic substitution on 2-fluorophenol to introduce a nitro group. The hydroxyl and fluorine substituents will direct the regioselectivity of this reaction.
-
Difluoromethoxylation: Introduction of the difluoromethoxy group onto the phenolic oxygen of the nitrated intermediate.
Below is a graphical representation of the proposed workflow.
Figure 1: Proposed two-step synthesis workflow for this compound.
Experimental Protocols
Disclaimer: This is a proposed protocol and has not been experimentally validated. All procedures should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Part 1: Synthesis of 2-Fluoro-6-nitrophenol (Intermediate)
Rationale: The nitration of 2-fluorophenol is expected to yield a mixture of isomers, primarily 2-fluoro-4-nitrophenol and the desired 2-fluoro-6-nitrophenol. This is due to the ortho-, para-directing effects of both the hydroxyl and fluoro groups. The hydroxyl group is a strongly activating, ortho-, para-director, while the fluorine is a deactivating, ortho-, para-director. The desired 2-fluoro-6-nitrophenol (ortho to the hydroxyl and meta to the fluorine) will need to be isolated from the isomeric mixture.
Materials:
-
2-Fluorophenol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
In a round-bottom flask cooled to 0 °C in an ice bath, slowly add 2-fluorophenol (1 eq.) to concentrated sulfuric acid.
-
Maintain the temperature at 0 °C and add a pre-cooled mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid dropwise over 30 minutes.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, monitoring the reaction progress by TLC.
-
Carefully pour the reaction mixture over crushed ice and extract with dichloromethane (3x).
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude mixture of nitrated isomers.
-
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to separate the 2-fluoro-6-nitrophenol isomer from other products.
Part 2: Synthesis of this compound (Target Molecule)
Rationale: The difluoromethoxylation of phenols can be achieved using various reagents. One common and effective method involves the use of sodium chlorodifluoroacetate as a precursor to difluorocarbene (:CF₂), which is then trapped by the phenoxide. This method is often preferred for its relatively mild conditions.
Materials:
-
2-Fluoro-6-nitrophenol (from Part 1)
-
Sodium Chlorodifluoroacetate (ClCF₂COONa)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of 2-fluoro-6-nitrophenol (1 eq.) in anhydrous DMF, add potassium carbonate (2-3 eq.).
-
Add sodium chlorodifluoroacetate (2-3 eq.) to the suspension.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. The reaction should be monitored by TLC or LC-MS to track the consumption of the starting material.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash with water and brine to remove DMF and salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final product, this compound.
Characterization and Data
The final product and intermediate should be characterized using standard analytical techniques to confirm their identity and purity.
| Compound | Technique | Expected Observations |
| 2-Fluoro-6-nitrophenol | ¹H NMR | Aromatic protons showing distinct coupling patterns. A broad singlet for the phenolic -OH. |
| ¹³C NMR | Aromatic carbons with C-F and C-N couplings. | |
| Mass Spec (MS) | Molecular ion peak corresponding to the calculated mass. | |
| This compound | ¹H NMR | Aromatic protons. A characteristic triplet for the -OCF₂H proton with a large J-coupling (~70-80 Hz). |
| ¹⁹F NMR | Two distinct signals: one for the aromatic fluorine and one for the -OCF₂ H group (a doublet). | |
| ¹³C NMR | Aromatic carbons. A triplet for the -OC F₂H carbon due to C-F coupling. | |
| Mass Spec (MS) | Molecular ion peak corresponding to the calculated mass of C₇H₄F₃NO₃. | |
| IR Spectroscopy | Characteristic peaks for C-F, Ar-NO₂, and C-O-C bonds. |
Safety and Handling
-
General: All manipulations must be carried out in a certified chemical fume hood. Personal protective equipment, including safety glasses, a lab coat, and appropriate chemical-resistant gloves, is mandatory.
-
Reagents:
-
Concentrated Nitric and Sulfuric Acids: Extremely corrosive. Handle with extreme care to avoid contact with skin and eyes. The nitration reaction is highly exothermic and must be cooled properly to prevent runaway reactions.
-
2-Fluorophenol: Toxic and corrosive. Avoid inhalation and skin contact.
-
DMF: A potential reproductive toxin. Handle with care and ensure it is used in a well-ventilated area.
-
Dichloromethane: A suspected carcinogen. Minimize exposure.
-
-
Waste Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations.
Conclusion
This application note provides a scientifically grounded, albeit theoretical, protocol for the synthesis of this compound. By employing a logical sequence of nitration followed by difluoromethoxylation on a commercially available starting material, this guide offers a clear and actionable starting point for researchers aiming to synthesize this and related compounds. The successful execution of this synthesis will provide access to a valuable building block for the development of novel pharmaceuticals and agrochemicals.
References
-
General Fluorination/Difluoromethoxylation Reviews: For background on the importance and methods of introducing fluorine and fluorin
- Title: The Difluoromethoxy Group in Medicinal Chemistry
- Source: Journal of Medicinal Chemistry
-
URL: [Link]
-
Nitration of Aromatic Compounds: For general procedures and mechanistic understanding of electrophilic nitr
- Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure
- Source: Wiley (Textbook)
-
URL: [Link]
- Difluoromethoxylation using Sodium Chlorodifluoroacetate: For a specific method analogous to the one proposed. Title: A Convenient Method for the Difluoromethoxylation of Alcohols and Phenols Source: Synlett
-
Safety Data: For handling protocols of the chemicals involved.
- Title: PubChem
- Source: National Center for Biotechnology Inform
-
URL: [Link]
Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene
Introduction: A Versatile Fluorinated Building Block
In the landscape of modern medicinal chemistry and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance a compound's metabolic stability, bioavailability, and binding affinity. The difluoromethoxy group (-OCHF₂) has emerged as a particularly valuable moiety in this regard, acting as a lipophilic hydrogen bond donor and a bioisostere for other functional groups.[1] The title compound, 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene, is a trifunctional aromatic building block of significant interest. Its utility stems from a highly activated aromatic ring, poised for nucleophilic aromatic substitution (SNAr), a powerful tool for the construction of complex aryl ethers, amines, and thioethers.
This application note provides a comprehensive technical guide to understanding and performing SNAr reactions on this compound. We will delve into the mechanistic underpinnings of this transformation, explore the expected regioselectivity, and provide detailed, field-proven protocols for the reaction with various classes of nucleophiles.
Mechanistic Insights and Regiochemical Considerations
The SNAr reaction of this compound proceeds through a well-established two-step addition-elimination mechanism.[2] The key to this reaction is the presence of strong electron-withdrawing groups (EWGs) on the aromatic ring, which serve to stabilize the negatively charged intermediate, known as a Meisenheimer complex.
In the case of this compound, the aromatic ring is endowed with three such activating groups: a nitro group (-NO₂), a fluorine atom (-F), and a difluoromethoxy group (-OCHF₂). The nitro group, being a powerful EWG through both inductive and resonance effects, is the primary activator of the ring towards nucleophilic attack.
A critical aspect of the SNAr reaction on this substrate is the regioselectivity. The molecule presents two potential leaving groups: the fluorine atom at the C2 position and, theoretically, the difluoromethoxy group at the C1 position. However, experimental evidence from a closely related isomer, 1-(difluoromethoxy)-3-fluoro-2-nitrobenzene, demonstrates that in SNAr reactions with nucleophiles such as aqueous ammonia, the fluorine atom is selectively displaced over the difluoromethoxy group.[3] This selectivity is attributed to the superior leaving group ability of fluoride in SNAr reactions and the high electronegativity of the fluorine atom, which strongly polarizes the C-F bond, making the carbon atom more susceptible to nucleophilic attack.
Therefore, the anticipated SNAr reaction on this compound will proceed with the displacement of the fluorine atom at the C2 position. The ortho- and para-positioning of the nitro group relative to the fluorine leaving group is crucial for the resonance stabilization of the Meisenheimer complex, a key factor for a facile reaction.
Visualizing the SNAr Mechanism
The following diagram illustrates the stepwise mechanism of the SNAr reaction on this compound with a generic nucleophile (Nu⁻).
Caption: SNAr mechanism on this compound.
Experimental Protocols
The following protocols are designed to be robust and reproducible, providing a solid foundation for researchers. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Protocol 1: Reaction with a Secondary Amine (e.g., Morpholine)
This protocol details the synthesis of 4-(2-(difluoromethoxy)-6-nitrophenyl)morpholine, a valuable intermediate for various bioactive molecules.
Materials and Reagents:
-
This compound
-
Morpholine
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material (approximately 5-10 mL per gram of substrate).
-
Add anhydrous potassium carbonate (K₂CO₃) (2.0 eq) to the solution.
-
Add morpholine (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water (approximately 5 times the volume of DMF used).
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine (2 x volume of the organic layer).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure 4-(2-(difluoromethoxy)-6-nitrophenyl)morpholine.
Protocol 2: Reaction with an Alcohol (e.g., Phenol)
This protocol describes the synthesis of 2-(difluoromethoxy)-1-phenoxy-3-nitrobenzene, a diaryl ether derivative.
Materials and Reagents:
-
This compound
-
Phenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether (Et₂O)
-
1 M Sodium hydroxide (NaOH) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add phenol (1.2 eq) and anhydrous N,N-dimethylformamide (DMF) (approximately 5 mL per gram of phenol).
-
Add anhydrous potassium carbonate (K₂CO₃) (2.0 eq) to the solution and stir at room temperature for 30 minutes to form the phenoxide in situ.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water (approximately 5 times the volume of DMF used).
-
Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with 1 M NaOH solution (2 x volume of the organic layer) to remove unreacted phenol, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure 2-(difluoromethoxy)-1-phenoxy-3-nitrobenzene.
Protocol 3: Reaction with a Thiol (e.g., Ethanethiol)
This protocol outlines the synthesis of 1-(difluoromethoxy)-2-(ethylthio)-3-nitrobenzene, an aryl thioether.
Materials and Reagents:
-
This compound
-
Ethanethiol
-
Cesium carbonate (Cs₂CO₃)
-
Acetonitrile (ACN), anhydrous
-
Ethyl acetate (EtOAc)
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and needle for inert atmosphere
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous acetonitrile (ACN) (approximately 10 mL per gram of substrate).
-
Add cesium carbonate (Cs₂CO₃) (1.5 eq) to the solution.
-
Carefully add ethanethiol (1.2 eq) to the reaction mixture via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure 1-(difluoromethoxy)-2-(ethylthio)-3-nitrobenzene.
Data Summary: Representative SNAr Reactions
The following table summarizes the expected outcomes for the SNAr reactions of this compound with various nucleophiles based on the provided protocols and literature precedents for similar substrates.
| Nucleophile | Reagents and Conditions | Product | Expected Yield |
| Morpholine | K₂CO₃, DMF, 80-90 °C | 4-(2-(Difluoromethoxy)-6-nitrophenyl)morpholine | High |
| Phenol | K₂CO₃, DMF, 100-120 °C | 2-(Difluoromethoxy)-1-phenoxy-3-nitrobenzene | Moderate to High |
| Ethanethiol | Cs₂CO₃, ACN, Room Temp. | 1-(Difluoromethoxy)-2-(ethylthio)-3-nitrobenzene | High |
Note: Yields are qualitative estimates based on analogous reactions and may vary depending on the specific reaction scale and purification efficiency.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block for the synthesis of a wide range of functionalized aromatic compounds. The SNAr reaction on this substrate proceeds with high regioselectivity, displacing the fluorine atom to yield a variety of substituted products. The protocols provided herein offer a reliable starting point for researchers in drug discovery and materials science to access novel chemical entities. The resulting products, containing the desirable difluoromethoxy group, are primed for further synthetic transformations, such as the reduction of the nitro group to an amine, opening up avenues for the creation of diverse molecular libraries for biological screening.
References
- Shcherbyna, M. O., et al. (2020). A Competitive Substitution of the Difluoromethoxy Group in Aminodehalogenation Reactions of Aromatic Nitro Compounds. J. Org. Pharm. Chem., 18(4), 45-53.
- Li, J., et al. (2012). Synthesis and characterization of 3-fluoro-4-morpholine-nitrobenzene.
- BenchChem. (2023). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. [Link to a relevant, stable URL if available]
- Shcherbyna, M. O., et al. (2020). A Competitive Substitution of the Difluoromethoxy Group in Aminodehalogenation Reactions of Aromatic Nitro Compounds. Zh. Org. Farm. Khim., 18(4), 45-53.
- (2016). Method for preparation of 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride.
- (2004). Water phase synthesis process of difluoromethoxy nitrobenzene.
- Kakadiya, S. P., et al. (2018). SYNTHESIS AND BIOLOGICAL SCREENING OF 2-AMINO-6-ARYL-4-{[(3′-DIFLUOROMETHOXY)-5′-(3″-METHYL)-4″-(2‴,2‴,2‴-TRIFLUOROETHOXY)PYRIDIN-2″-YL]METHOXYPHENYL}-NICOTINONITRILES. World Journal of Pharmaceutical Research, 7(1), 1234-1245.
- Bhadani, V., et al. (2015). Synthesis and Antimicrobial Screening 6-Aryl-2-(Amino/Methoxy)-4-[(4′-Difluoro Methoxy) (3′-Hydroxy) Phenyl] Nicotinonitrile. International Letters of Chemistry, Physics and Astronomy, 50, 35-42.
- (2014). Preparation method of 4-(difluoromethoxy)aniline.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Böhm, H.-J., et al. (2004). Fluorine in Medicinal Chemistry. ChemBioChem, 5(5), 637-643.
Sources
Application Note: Strategic Reduction of the Nitro Group in 1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of 3-(Difluoromethoxy)-2-fluoroaniline
The synthesis of anilines from nitroaromatic compounds is a cornerstone transformation in modern organic chemistry.[1] The target molecule of this guide, 3-(Difluoromethoxy)-2-fluoroaniline, is a highly valuable building block, particularly in the fields of medicinal chemistry and agrochemicals. The presence of the difluoromethoxy group (-OCHF₂) often enhances metabolic stability, lipophilicity, and binding affinity of drug candidates, while the fluorine atom can modulate pKa and conformational preferences.[1][2]
The reduction of 1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene, however, is not a trivial undertaking. The molecule presents a specific set of challenges that demand a carefully considered reduction strategy. The presence of an ortho-fluorine atom and the difluoromethoxy group necessitates chemoselective methods that can efficiently reduce the nitro group without causing undesirable side reactions, such as hydrodefluorination or cleavage of the difluoromethoxy ether linkage.
This application note provides a comprehensive guide to several field-proven protocols for this reduction. It moves beyond a simple listing of steps to explain the underlying causality of experimental choices, empowering researchers to select and optimize the method best suited for their specific laboratory context, scale, and purity requirements.
Reaction Overview and Mechanistic Considerations
The primary transformation is the six-electron reduction of an aromatic nitro group to a primary amine.
Caption: General scheme for the reduction of the nitro group.
The reduction of nitroaromatics typically proceeds through nitroso and hydroxylamine intermediates.[3][4][5] The choice of reducing agent and conditions determines the rate of these steps and the potential for side-product formation. The primary methods fall into two major categories:
-
Catalytic Hydrogenation: Involves the use of a metal catalyst (e.g., Pd, Pt, Ni) and a hydrogen source (H₂ gas or a transfer agent like formic acid).[3][6]
-
Stoichiometric Metal Reductions: Employs metals like iron, tin, or zinc in an acidic medium, proceeding via single electron transfer steps.[7][8][9]
Given the substrate's fluorine substituents, a key consideration is the potential for hydrodehalogenation , a common side reaction in catalytic hydrogenation, especially with palladium catalysts.[10] Therefore, reaction conditions must be finely tuned to favor nitro group reduction over C-F bond cleavage.
Comparative Analysis of Key Reduction Methodologies
The selection of a reduction protocol is a critical decision based on factors such as functional group tolerance, cost, scale, and ease of work-up. The following table provides a comparative overview of suitable methods for this specific transformation.
| Method | Reagents/Catalyst | Typical Conditions | Advantages | Disadvantages & Challenges |
| Catalytic Hydrogenation | H₂, Pd/C (5-10 mol%) | Methanol or Ethanol, 1-4 atm H₂, Room Temp | High yield, clean reaction profile, easy catalyst removal (filtration).[3][6] | Risk of hydrodefluorination, requires specialized hydrogenation equipment, catalyst can be pyrophoric. |
| Metal/Acid Reduction | SnCl₂·2H₂O | Ethanol, conc. HCl, Reflux | Excellent chemoselectivity, tolerant of many functional groups, does not require pressure equipment.[9][11][12][13] | Stoichiometric tin waste, work-up can be difficult due to formation of tin hydroxides/oxides.[9][13] |
| "Green" Metal Reduction | Fe powder, NH₄Cl or HCl | Ethanol/Water, Reflux | Cost-effective, environmentally benign (iron oxides are less toxic), good functional group tolerance.[8][14][15] | Requires a large excess of iron, can be exothermic, work-up involves filtering large amounts of fine solids. |
| Dithionite Reduction | Na₂S₂O₄ | Dichloromethane/Water or Acetonitrile/Water | Mild conditions, often chemoselective.[16][17][18][19] | Can have solubility issues, produces sulfur byproducts, may require a phase-transfer catalyst for optimal results.[18] |
Detailed Application Protocols
Protocol 1: High-Purity Synthesis via Catalytic Hydrogenation
This protocol is often the method of choice for achieving high purity on a laboratory scale, provided the risk of hydrodefluorination is properly managed.[6]
Causality & Expertise: The choice of a low-pressure system and a polar solvent like methanol or ethanol facilitates the reaction while minimizing C-F bond cleavage. The catalyst loading is kept moderate to ensure a controlled reaction rate.
Caption: Experimental workflow for catalytic hydrogenation.
Step-by-Step Methodology:
-
Vessel Preparation: To a hydrogenation vessel, add this compound (1.0 eq).
-
Solvent Addition: Add methanol or ethanol (approx. 10-15 mL per gram of substrate).
-
Catalyst Addition: Under a stream of nitrogen or argon, carefully add 5% or 10% Palladium on Carbon (50% wet paste, 0.05-0.10 eq by weight). Safety Note: Dry Pd/C is pyrophoric and must not be handled in air.
-
Hydrogenation: Seal the vessel and connect it to a hydrogenator. Purge the headspace with hydrogen gas three times. Pressurize the vessel to the desired pressure (start with 15-50 psi / 1-3.5 atm) and begin vigorous stirring.
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake and periodically analyzing aliquots via TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Work-up: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad thoroughly with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 3-(Difluoromethoxy)-2-fluoroaniline. The product is often of high purity but can be further purified by column chromatography if necessary.
Protocol 2: Robust and Chemoselective Reduction with Stannous Chloride (SnCl₂)
This classic method is highly reliable and avoids the risk of hydrodefluorination, making it an excellent alternative to catalytic hydrogenation.[9]
Causality & Expertise: The reaction utilizes the reducing power of Sn(II) which is oxidized to Sn(IV).[20] Concentrated HCl is crucial as it acts as the proton source and helps to keep the tin salts in solution.[12] The primary challenge is the work-up; slow, careful neutralization with a base like NaHCO₃ or NaOH is required to precipitate tin hydroxides, which can then be filtered off. The use of a filter aid like Celite® is highly recommended to prevent the formation of gelatinous precipitates that are difficult to handle.
Caption: Experimental workflow for SnCl₂ reduction.
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (10-20 mL per gram of substrate).
-
Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O, 3.0-4.0 eq) to the solution.
-
Reaction Initiation: Heat the mixture to 50-60°C and slowly add concentrated hydrochloric acid (4-5 eq). An exotherm may be observed.
-
Reflux: After the addition is complete, heat the reaction to reflux and maintain for 1-3 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up - Neutralization: After cooling the reaction to room temperature (an ice bath is recommended), slowly and carefully add a saturated aqueous solution of sodium bicarbonate or 10% aqueous sodium hydroxide until the pH is basic (~8). A thick, white precipitate of tin(IV) oxide-hydroxide will form.
-
Work-up - Filtration & Extraction: Dilute the slurry with ethyl acetate and a generous amount of Celite®. Stir for 15 minutes, then filter the mixture through a pad of Celite®. Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the target aniline.
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reagent/catalyst; low temperature; insufficient reaction time; catalyst poisoning (for hydrogenation). | Increase reagent/catalyst loading; increase temperature or reaction time; ensure high-purity solvents and reagents. |
| Hydrodefluorination (Side Product) | Catalyst is too active (Pd/C); hydrogen pressure is too high; reaction run for too long. | Switch to a less active catalyst (e.g., PtO₂), use a catalyst poison, or lower hydrogen pressure. Alternatively, switch to a chemical reduction method like SnCl₂ or Fe/HCl. |
| Difficult Work-up (SnCl₂ method) | Gelatinous tin hydroxide precipitate clogs filters and causes emulsions. | Add Celite® before or after neutralization. Ensure vigorous stirring. Alternatively, some protocols suggest pouring the acidic reaction mixture into a rapidly stirred, concentrated NaOH solution. |
| Low Yield | Product loss during aqueous work-up (if product is partially water-soluble); incomplete extraction. | Perform multiple extractions (3-4 times) with the organic solvent. Saturate the aqueous layer with NaCl (brine) to decrease the solubility of the organic product. |
Conclusion
The reduction of this compound to 3-(Difluoromethoxy)-2-fluoroaniline is a critical transformation for accessing valuable fluorinated building blocks. While catalytic hydrogenation with Pd/C offers a clean and high-yielding route, it requires careful control to prevent hydrodefluorination. For a more robust, albeit more work-up intensive method, the use of stannous chloride (SnCl₂) is highly recommended due to its excellent chemoselectivity. The choice between these protocols should be guided by the available equipment, scale of the reaction, and tolerance for potential impurities. Both methods, when executed with an understanding of their chemical principles, provide reliable pathways to the desired product.
References
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Wikipedia. Reduction of nitro compounds. [Link]
-
ResearchGate. Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid? (2017). [Link]
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Journal of the American Chemical Society. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex (2024). [Link]
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Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]
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OrgoSolver. Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl). [Link]
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MDPI. Continuous-Flow Hydrogenation of Nitroaromatics in Microreactor with Mesoporous Pd@SBA-15 (2023). [Link]
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ResearchGate. A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron (2011). [Link]
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ResearchGate. The reduction reaction of 1‐fluoro 2‐nitrobenzene. [Link]
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Frontiers. Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. [Link]
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Frontiers. Nanocarbon-based catalysts for selective nitroaromatic hydrogenation: A mini review. [Link]
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PubMed. Catalytic Production of Aromatic Amines from Nitroaromatics-Addressing a Critical Challenge in Environmental Remediation. [Link]
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Chemistry Stack Exchange. What groups can be reduced by Sn/HCl? [Link]
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WordPress. Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). [Link]
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ACS Publications. Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Catalyst (1995). [Link]
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-
PubMed Central. Decoupling Electron and Proton Transfer in Noncontact Catalytic Hydrogenation of Nitroaromatics. [Link]
-
Wiley Online Library. A DFT study of reduction of nitrobenzene to aniline with SnCl2 and hydrochloric acid (2016). [Link]
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RSC Publishing. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. [Link]
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organic-chemistry.org. Nitro Reduction - Iron (Fe). [Link]
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chemicalforums.com. mechanism of sodium dithionite aromatic nitro reduction? [Link]
-
MySkinRecipes. 2-(Difluoromethoxy)-1-fluoro-3-nitrobenzene. [Link]
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ResearchGate. A DFT study of reduction of nitrobenzene to aniline with SnCl 2 and hydrochloric acid (2016). [Link]
-
RSC Publishing. Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity. [Link]
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Reddit. Reduction of aromatic nitro compounds with SnCl2 (2021). [Link]
-
JNAS. A Competitive Substitution of the Difluoromethoxy Group in Aminodehalogenation Reactions of Aromatic Nitro Compounds. [Link]
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RSC Publishing. Hydrogenation of fluorinated molecules: an overview (2021). [Link]
-
MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
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Oreate AI Blog. The Strategic Importance of Nitrobenzene Derivatives in Modern Organic Chemistry. [Link]
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Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-(Difluoromethoxy)-2-fluoro-3-aminobenzene
Introduction: Navigating the Synthesis of a Privileged Fluorinated Scaffold
In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms and fluorine-containing motifs into molecular architectures is a paramount strategy for fine-tuning physicochemical and biological properties. The 1-(difluoromethoxy)-2-fluoro-3-aminobenzene scaffold represents a particularly valuable building block, combining the unique electronic features of both a fluoro and a difluoromethoxy group. The synthesis of N-aryl derivatives of this compound via traditional methods can be challenging due to the electron-deficient nature of the aniline. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile tool for the formation of carbon-nitrogen (C-N) bonds, offering a robust solution for accessing these important molecules.[1]
This technical guide provides a comprehensive overview and detailed protocols for the successful Buchwald-Hartwig amination of 1-(difluoromethoxy)-2-fluoro-3-aminobenzene with various aryl halides. We will delve into the mechanistic rationale behind the choice of catalysts, ligands, and bases, with a special focus on addressing the challenges posed by the fluorinated substrate.
The Mechanistic Heart of the Reaction: The Buchwald-Hartwig Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] The fundamental steps include:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed as the desired N-aryl amine product is released, regenerating the Pd(0) catalyst.
The efficiency and success of this cycle are critically dependent on the judicious selection of the palladium source, the phosphine ligand, and the base, especially when dealing with challenging substrates.
Diagram of the Buchwald-Hartwig Amination Catalytic Cycle
Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Key Considerations for the Amination of 1-(Difluoromethoxy)-2-fluoro-3-aminobenzene
The presence of two distinct fluorine-containing substituents on the aniline ring introduces specific challenges that must be addressed for a successful coupling reaction:
-
Reduced Nucleophilicity: The electron-withdrawing nature of the fluoro and difluoromethoxy groups significantly decreases the nucleophilicity of the amine, potentially slowing down the reaction.
-
Substrate and Product Stability: Fluorinated compounds can be sensitive to harsh reaction conditions, particularly strong bases and high temperatures, which can lead to decomposition.
-
Potential for C-F Bond Activation: While less common than C-Cl or C-Br activation, under certain conditions, palladium catalysts can activate C-F bonds, leading to undesired side products.[3][4][5][6][7]
To overcome these challenges, careful optimization of the reaction parameters is crucial.
Optimized Protocol for the Buchwald-Hartwig Amination
This protocol provides a robust starting point for the coupling of 1-(difluoromethoxy)-2-fluoro-3-aminobenzene with a variety of aryl bromides.
Reagents and Materials
| Reagent/Material | Grade | Supplier |
| 1-(Difluoromethoxy)-2-fluoro-3-aminobenzene | ≥97% | Commercially Available |
| Aryl Bromide | ≥98% | Commercially Available |
| [Pd(allyl)Cl]₂ | - | Commercially Available |
| XPhos | ≥98% | Commercially Available |
| Sodium tert-butoxide (NaOtBu) | ≥97% | Commercially Available |
| Toluene | Anhydrous | Commercially Available |
| Nitrogen or Argon Gas | High Purity | - |
Experimental Workflow
Caption: A step-by-step workflow for the Buchwald-Hartwig amination.
Step-by-Step Procedure
-
Reaction Setup: In a nitrogen-filled glovebox, to an oven-dried reaction vial equipped with a magnetic stir bar, add [Pd(allyl)Cl]₂ (0.01 mmol, 1 mol%), XPhos (0.024 mmol, 2.4 mol%), and sodium tert-butoxide (1.4 mmol).
-
Reagent Addition: Seal the vial with a septum and remove it from the glovebox. Add anhydrous toluene (2 mL), the aryl bromide (1.0 mmol), and 1-(difluoromethoxy)-2-fluoro-3-aminobenzene (1.2 mmol) via syringe.
-
Reaction: Place the vial in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Rationale for the Choice of Reagents
-
Palladium Precatalyst: [Pd(allyl)Cl]₂ is a stable and readily available palladium(II) source that is efficiently reduced in situ to the active palladium(0) species.
-
Ligand: XPhos is a bulky, electron-rich biaryl phosphine ligand that is highly effective in promoting the amination of electron-deficient anilines. Its steric bulk facilitates the reductive elimination step, which is often the rate-limiting step for such substrates.
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used in Buchwald-Hartwig aminations. It is effective in deprotonating the coordinated amine without promoting side reactions. For particularly sensitive substrates where decomposition is a concern, a weaker base such as potassium phenoxide (KOPh) could be explored, as it has been shown to be effective in the coupling of fluoroalkylamines while minimizing degradation of the fluorinated products.
-
Solvent: Toluene is a common non-polar solvent for Buchwald-Hartwig aminations and generally provides good solubility for the reactants and catalyst.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | - Inefficient catalyst activation- Low reactivity of the aniline- Catalyst deactivation | - Increase reaction temperature or time.- Screen other ligands (e.g., RuPhos, BrettPhos).- Use a pre-formed Pd(0) source (e.g., Pd₂(dba)₃). |
| Product Decomposition | - Reaction temperature is too high- Base is too strong | - Lower the reaction temperature.- Screen weaker bases (e.g., Cs₂CO₃, K₃PO₄, KOPh). |
| Formation of Side Products (e.g., from C-F activation) | - High catalyst loading- High reaction temperature | - Decrease the catalyst loading.- Lower the reaction temperature.- Use a more selective ligand. |
Characterization of the Product
The final N-arylated product should be thoroughly characterized to confirm its structure and purity. Expected spectroscopic data for a representative product, N-phenyl-1-(difluoromethoxy)-2-fluoro-3-aminobenzene, would include:
-
¹H NMR: Signals corresponding to the aromatic protons of both rings, a triplet for the OCF₂H proton (typically around δ 6.5-7.5 ppm with a JHF of ~70-80 Hz), and a broad singlet for the N-H proton.
-
¹³C NMR: Resonances for all aromatic carbons, with characteristic C-F couplings. The difluoromethoxy carbon will appear as a triplet.
-
¹⁹F NMR: Two distinct signals, one for the Ar-F and one for the OCF₂H group.
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the product.
Conclusion
The Buchwald-Hartwig amination provides a powerful and adaptable method for the synthesis of N-aryl derivatives of 1-(difluoromethoxy)-2-fluoro-3-aminobenzene. By carefully selecting the catalyst system and reaction conditions, the challenges associated with this electron-deficient and fluorinated substrate can be effectively overcome. The protocol and guidelines presented in this application note offer a solid foundation for researchers to successfully synthesize these valuable compounds for applications in drug discovery and materials science.
References
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. (2021-12-03). [Link]
-
Decarbonylative Fluoroalkylation at Palladium(II): From Fundamental Organometallic Studies to Catalysis. PMC. (n.d.). [Link]
-
Synthesis and Biological Evaluation of Novel FtsZ-targeted 3-arylalkoxy-2,6-difluorobenzamides as Potential Antimicrobial Agents. PubMed. (2015). [Link]
-
Directed Palladium Catalyzed C−H (Ethoxycarbonyl)difluoromethylthiolation Reactions. PMC. (n.d.). [Link]
-
Synthesis and Characterization of Novel Fluorescent Compounds Derived from 1,4‐Diethyl‐1,2,3,4‐tetrahydro‐6‐nitroquinoxaline. Sci-Hub. (2010). [Link]
-
C−F Bond Activation in Organic Synthesis. ResearchGate. (2014). [Link]
-
Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. MDPI. (2022). [Link]
-
2-Aryl-perfluorobenzoxazoles: synthesis, fluorescence properties and synthetic applications in cubic platinum nanoparticles. Journal of Materials Chemistry C. (n.d.). [Link]
-
C−F Bond Activation Enables Synthesis of Aryl Difluoromethyl Bicyclopentanes as Benzophenone-Type Bioisosteres. ResearchGate. (2023). [Link]
-
NHC-catalyzed Difluorocarbene Generation and Its Application to Aryl Difluoromethyl Ether Synthesis. J-STAGE. (2011). [Link]
-
Synthetic Advantages of Defluorinative C–F Bond Functionalization. PMC. (2022). [Link]
-
Supplementary Data. The Royal Society of Chemistry. (n.d.). [Link]
-
Get the F Out! C-F Bond Functionalization. Baran Lab. (2020). [Link]
-
Site-Specific CH Chalcogenation of Quinoxalin-2(1H) - Supporting Information. The Royal Society of Chemistry. (2021). [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. (n.d.). [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023-06-30). [Link]
-
Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. (2021-10-25). [Link]
-
Buchwald–Hartwig amination. Wikipedia. (n.d.). [Link]
-
Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd... ResearchGate. (2018). [Link]
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Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene
Introduction: Unlocking the Potential of a Versatile Fluorinated Building Block
For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds with enhanced pharmacological properties is perpetual. Fluorine-containing motifs are of particular interest due to their ability to modulate key drug-like properties such as metabolic stability, lipophilicity, and binding affinity. The strategic incorporation of fluorine can lead to compounds with improved pharmacokinetic and pharmacodynamic profiles.
This guide focuses on the synthetic utility of 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene , a highly functionalized aromatic building block. The presence of three distinct and strategically positioned reactive sites—a difluoromethoxy group, a displaceable fluorine atom, and a reducible nitro group—renders this molecule a versatile precursor for a diverse range of heterocyclic compounds. The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr), primarily at the ortho- and para-positions, making the fluorine atom an excellent leaving group.[1] Concurrently, the nitro group itself can be readily reduced to an amine, a pivotal functional group for the construction of numerous nitrogen-containing heterocycles.[2]
This document provides a detailed exploration of the synthetic pathways originating from this compound, offering experimentally grounded protocols for the synthesis of key intermediates and their subsequent transformation into valuable heterocyclic systems such as benzoxazoles, phenothiazines, and quinoxalines. The methodologies presented herein are designed to be robust and adaptable, providing a solid foundation for further research and development in medicinal chemistry and materials science.
Core Synthetic Strategies: A Two-Pronged Approach
The journey from this compound to complex heterocyclic structures primarily hinges on two fundamental transformations:
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 2-position is activated by the adjacent nitro group, making it susceptible to displacement by a variety of nucleophiles. This reaction is the cornerstone for introducing the second functional group required for subsequent cyclization. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, and the high electronegativity of fluorine facilitates the initial nucleophilic attack.[3]
-
Nitro Group Reduction: The conversion of the nitro group to a primary amine is a critical step that unlocks numerous cyclization pathways. This transformation is typically achieved through catalytic hydrogenation or by using reducing metals in an acidic medium.[4] The choice of reducing agent is crucial to ensure chemoselectivity, preserving other functional groups within the molecule.
The following diagram illustrates the overall synthetic logic, branching from the starting material to key intermediates that serve as precursors for various heterocyclic families.
Caption: General synthetic pathways from the starting material.
Part 1: Synthesis of Key Intermediates
The following protocols detail the preparation of crucial intermediates from this compound. These intermediates are the direct precursors for the heterocyclic systems discussed later in this guide.
Protocol 1.1: Synthesis of 2-(Difluoromethoxy)-6-nitrophenol
This protocol describes the nucleophilic aromatic substitution of the fluorine atom with a hydroxide group.
Reaction Scheme: this compound + NaOH → 2-(Difluoromethoxy)-6-nitrophenol
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 207.11 | 10 | 1.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 12 | 1.2 |
| Dioxane | - | 20 mL | - |
| Water | - | 5 mL | - |
| 1 M Hydrochloric Acid (HCl) | - | As needed | - |
| Ethyl Acetate | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.07 g, 10 mmol) and dioxane (20 mL).
-
In a separate beaker, dissolve sodium hydroxide (0.48 g, 12 mmol) in water (5 mL).
-
Add the aqueous NaOH solution to the flask containing the starting material.
-
Heat the reaction mixture to reflux (approximately 100 °C) and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by dropwise addition of 1 M HCl until the pH is approximately 7.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(difluoromethoxy)-6-nitrophenol.
Protocol 1.2: Synthesis of 2-Amino-6-(difluoromethoxy)phenol
This protocol details the reduction of the nitro group of the previously synthesized phenol.
Reaction Scheme: 2-(Difluoromethoxy)-6-nitrophenol + Fe/HCl → 2-Amino-6-(difluoromethoxy)phenol
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 2-(Difluoromethoxy)-6-nitrophenol | 205.12 | 10 | 1.0 |
| Iron powder (Fe) | 55.84 | 40 | 4.0 |
| Ethanol (EtOH) | - | 40 mL | - |
| Concentrated Hydrochloric Acid (HCl) | - | 1 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | As needed | - |
| Ethyl Acetate | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask, suspend 2-(difluoromethoxy)-6-nitrophenol (2.05 g, 10 mmol) in ethanol (40 mL).
-
Add iron powder (2.23 g, 40 mmol) to the suspension.
-
Heat the mixture to reflux (approximately 80 °C) with vigorous stirring.
-
Carefully add concentrated HCl (1 mL) dropwise to the refluxing mixture. An exothermic reaction may be observed.
-
Continue refluxing for 2-3 hours, monitoring the disappearance of the starting material by TLC.[5]
-
Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and water (30 mL).
-
Carefully neutralize the aqueous layer with a saturated solution of NaHCO₃ until effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic extracts, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Evaporate the solvent to yield 2-amino-6-(difluoromethoxy)phenol, which can be used in the next step without further purification or purified by column chromatography if necessary.
Part 2: Synthesis of Heterocyclic Scaffolds
With the key intermediates in hand, we can now proceed to the construction of various heterocyclic ring systems.
Protocol 2.1: Synthesis of 7-(Difluoromethoxy)benzoxazoles
This protocol describes the condensation of 2-amino-6-(difluoromethoxy)phenol with an aldehyde to form a benzoxazole ring.[6]
Caption: Workflow for the synthesis of benzoxazoles.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 2-Amino-6-(difluoromethoxy)phenol | 175.13 | 5 | 1.0 |
| Aromatic Aldehyde (e.g., Benzaldehyde) | 106.12 | 5 | 1.0 |
| p-Toluenesulfonic acid (p-TSA) monohydrate | 190.22 | 0.5 | 0.1 |
| Toluene | - | 50 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | As needed | - |
| Ethyl Acetate | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a Dean-Stark trap, a reflux condenser, and a magnetic stir bar, add 2-amino-6-(difluoromethoxy)phenol (0.88 g, 5 mmol), the desired aldehyde (5 mmol), p-TSA (0.095 g, 0.5 mmol), and toluene (50 mL).
-
Heat the mixture to reflux and maintain for 4-8 hours, or until water ceases to collect in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and wash with a saturated NaHCO₃ solution (20 mL).
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solution under reduced pressure.
-
Purify the resulting crude product by recrystallization or column chromatography on silica gel to afford the desired 2-substituted-7-(difluoromethoxy)benzoxazole.
Protocol 2.2: Synthesis of 8-(Difluoromethoxy)phenothiazines
This protocol outlines a potential route to phenothiazines, which would first involve the synthesis of 2-amino-6-(difluoromethoxy)thiophenol, a more challenging intermediate. A plausible, albeit multi-step, approach involves a Smiles rearrangement of a suitably substituted diphenyl sulfide. A more direct, though potentially lower-yielding, method is the thionation of 3-(difluoromethoxy)aniline followed by cyclization. For the purpose of this guide, we will focus on the cyclization of the pre-formed 2-aminothiophenol derivative with a catechol, a known method for phenothiazine synthesis.[7]
Reaction Scheme: 2-Amino-6-(difluoromethoxy)thiophenol + Catechol → 8-(Difluoromethoxy)phenothiazine
Note: The synthesis of 2-amino-6-(difluoromethoxy)thiophenol would likely follow a similar SNAr and reduction sequence as for the phenol, using a sulfur nucleophile like sodium hydrosulfide, though this reaction can be complex.[8]
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 2-Amino-6-(difluoromethoxy)thiophenol | 191.19 | 5 | 1.0 |
| Catechol | 110.11 | 5 | 1.0 |
| Iodine (I₂) | 253.81 | 0.5 | 0.1 |
| Dimethyl Sulfoxide (DMSO) | - | 20 mL | - |
| Water | - | As needed | - |
| Ethyl Acetate | - | As needed | - |
| Saturated Sodium Thiosulfate (Na₂S₂O₃) solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - |
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2-amino-6-(difluoromethoxy)thiophenol (0.96 g, 5 mmol) and catechol (0.55 g, 5 mmol) in DMSO (20 mL).
-
Add iodine (0.13 g, 0.5 mmol) to the mixture.
-
Heat the reaction mixture to 120 °C and stir for 12-16 hours.
-
Cool the reaction to room temperature and pour it into ice-water (100 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 40 mL).
-
Combine the organic layers and wash with a saturated solution of sodium thiosulfate (20 mL) to remove excess iodine, followed by a wash with brine (20 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 8-(difluoromethoxy)phenothiazine.
Protocol 2.3: Synthesis of 5-(Difluoromethoxy)quinoxalines
This protocol involves the synthesis of the key intermediate, 4-(difluoromethoxy)-1,2-phenylenediamine, followed by its condensation with an α-dicarbonyl compound.
Sub-protocol 2.3.1: Synthesis of 3-(Difluoromethoxy)-2-fluoroaniline
Reaction Scheme: this compound + H₂/Pd-C → 3-(Difluoromethoxy)-2-fluoroaniline
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 207.11 | 10 | 1.0 |
| 10% Palladium on Carbon (Pd/C) | - | 100 mg | 10 wt% |
| Methanol (MeOH) | - | 50 mL | - |
| Hydrogen (H₂) gas | - | 1 atm (balloon) | - |
Procedure:
-
To a 250 mL hydrogenation flask, add this compound (2.07 g, 10 mmol) and methanol (50 mL).
-
Carefully add 10% Pd/C (100 mg).
-
Evacuate the flask and backfill with hydrogen gas (repeat three times).
-
Stir the mixture vigorously under a hydrogen atmosphere (balloon) at room temperature for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, carefully vent the hydrogen and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain 3-(difluoromethoxy)-2-fluoroaniline, which is often pure enough for the next step.
Sub-protocol 2.3.2: Synthesis of 4-(Difluoromethoxy)-1,2-phenylenediamine
This step involves the amination of 3-(difluoromethoxy)-2-fluoroaniline. This can be a challenging transformation, often requiring high temperatures and pressures or specialized catalytic systems. A representative procedure using aqueous ammonia is provided.[9]
Sub-protocol 2.3.3: Synthesis of 5-(Difluoromethoxy)quinoxalines
Reaction Scheme: 4-(Difluoromethoxy)-1,2-phenylenediamine + α-Dicarbonyl → 5-(Difluoromethoxy)quinoxaline
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 4-(Difluoromethoxy)-1,2-phenylenediamine | 174.14 | 5 | 1.0 |
| α-Dicarbonyl (e.g., Benzil) | 210.23 | 5 | 1.0 |
| Ethanol (EtOH) | - | 25 mL | - |
| Acetic Acid (AcOH) | - | 1 mL | - |
Procedure:
-
In a 50 mL round-bottom flask, dissolve 4-(difluoromethoxy)-1,2-phenylenediamine (0.87 g, 5 mmol) in ethanol (25 mL).
-
Add the α-dicarbonyl compound (e.g., benzil, 1.05 g, 5 mmol) and a catalytic amount of acetic acid (1 mL).
-
Heat the mixture to reflux for 2-4 hours.[10]
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, reduce the solvent volume under reduced pressure and cool the mixture in an ice bath to induce crystallization.
-
The crude product can be purified by recrystallization from ethanol to yield the desired 5-(difluoromethoxy)quinoxaline.
Summary of Synthetic Transformations
| Starting Material | Key Intermediate(s) | Heterocyclic Product |
| This compound | 2-Amino-6-(difluoromethoxy)phenol | 7-(Difluoromethoxy)benzoxazoles |
| This compound | 2-Amino-6-(difluoromethoxy)thiophenol | 8-(Difluoromethoxy)phenothiazines |
| This compound | 3-(Difluoromethoxy)-2-fluoroaniline → 4-(Difluoromethoxy)-1,2-phenylenediamine | 5-(Difluoromethoxy)quinoxalines |
Conclusion
This compound stands out as a valuable and versatile starting material for the synthesis of a wide array of heterocyclic compounds. By leveraging the strategic functionalization of its three reactive sites through well-established synthetic methodologies such as nucleophilic aromatic substitution and nitro group reduction, researchers can access a rich chemical space of fluorinated heterocycles. The protocols detailed in this guide provide a robust framework for the synthesis of benzoxazoles, phenothiazines, and quinoxalines, offering a solid starting point for the development of novel compounds in medicinal chemistry and materials science. The inherent modularity of these synthetic routes allows for the introduction of diverse substituents, enabling the fine-tuning of physicochemical and biological properties.
References
- Parle, A., & Amin, S. (2018). A comprehensive review on synthesis and antifungal potential of benzothiazoles. International Journal of Pharmaceutical Sciences and Research, 9(10), 4332-4337.
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Professor Dave Explains. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. [Link]
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KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II. [Link]
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Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). [Link]
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Pharmacy Infoline. (n.d.). 2,3-diphenyl quinoxaline synthesis from o-phenylenediamine. [Link]
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Wikipedia. (2023, October 27). Nucleophilic aromatic substitution. [Link]
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Vapourtec. (n.d.). Aromatic Substitution. [Link]
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-
Organic Chemistry Portal. (n.d.). Nucleophilic Aromatic Substitution. [Link]
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Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. [Link]
- Google Patents. (n.d.).
- ACS Omega. (2021).
-
ResearchGate. (2013). Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal-free conditions. [Link]
- Royal Society of Chemistry. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25195-25217.
- Google Patents. (n.d.). WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)
- ACG Publications. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine.
-
ResearchGate. (2020). Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. [Link]
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Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]
- Journal of the American Chemical Society. (2020). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society, 142(4), 1938-1943.
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PrepChem.com. (n.d.). Preparation of 2-aminothiophenol hydrochloride. [Link]
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Organic Syntheses. (n.d.). Difluoromethylation of Phenols. [Link]
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Vedantu. (n.d.). Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. [Link]
- Google Patents. (n.d.).
-
Encyclopedia.pub. (2023, November 23). Methods of Preparation of Quinoxalines. [Link]
-
PMC. (n.d.). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. [Link]
-
Organic Chemistry Portal. (n.d.). Hydrogen. [Link]
-
NIH. (2021, November 3). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. [Link]
-
PMC. (2022, June 8). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. [Link]
-
Indian Journal of Pharmaceutical Sciences. (1998). Studies on the Synthesis of 2-Aminothiophenol. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: An Odorless, One-Pot Synthesis of Nitroaryl Thioethers via SNAr Reactions Through the in situ Generation of S-Alkylisothiouronium Salts. [Link]
-
PMC. (2022, August 29). Green methodologies for the synthesis of 2-aminothiophene. [Link]
- Jiangxi Normal University. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS.
- Google Patents. (n.d.). CN102731353A - Synthesis method of 2-amino-3-methyl thiophenol.
-
Sciencemadness. (n.d.). Fe-HCl: An Efficient Reagent for Deprotection of Oximes as well as Selective Oxidative Hydrolysis of Nitroalkenes and Nitroalkanes to Ketones. [Link]
-
Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. [Link]
- Royal Society of Chemistry. (2013). Supporting information for Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal.
- Google Patents. (n.d.). CN102731353A - Synthesis method of 2-amino-3-methyl thiophenol.
-
MDPI. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. [Link]
-
Vedantu. (n.d.). Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. [Link]
-
Baghdad Science Journal. (2025). Synthesis and Identification of Two Dyes Derived from p-amino phenol and Study of their Effectiveness as Corrosion Inhibitors. [Link]
-
PrepChem.com. (n.d.). Synthesis of 3,5-difluoroaniline. [Link]
-
ResearchGate. (n.d.). Proposed mechanism for transfer hydrogenation of nitroarenes over Pd/ZrP. [Link]
-
PMC. (n.d.). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. [Link]
-
ResearchGate. (n.d.). Various pathways for the synthesis of benzoxazole using 2-aminophenol. [Link]
- University of Illinois. (n.d.).
-
Dove Press. (n.d.). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. [Link]
-
ResearchGate. (n.d.). Reaction for obtaining 2,6-dimethylphenol from phenol and methanol. [Link]
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The Strategic Utility of 1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene in the Synthesis of Biologically Active Molecules
Introduction: Unveiling the Potential of a Fluorinated Building Block
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of rational drug design. The difluoromethoxy group (-OCHF₂) has emerged as a particularly valuable substituent, lauded for its ability to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[1][2] This application note delves into the synthetic utility of a key fluorinated building block, 1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene , and provides detailed protocols for its transformation into valuable intermediates for the synthesis of active pharmaceutical ingredients (APIs).
This versatile molecule is primed for two pivotal transformations: nucleophilic aromatic substitution (SNAr) at the activated fluorine position and reduction of the nitro group to a primary amine. These reactions open a gateway to a diverse array of complex molecular architectures, most notably the benzimidazole core, which is a privileged scaffold in numerous therapeutic agents.[3][4][5] This guide will provide researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to effectively leverage this powerful building block in their synthetic endeavors.
Core Synthetic Strategies and Mechanistic Insights
The reactivity of this compound is dominated by the interplay of its functional groups. The potent electron-withdrawing nature of the nitro group, positioned ortho and para to the fluorine and difluoromethoxy groups respectively, strongly activates the aromatic ring towards nucleophilic attack.[6] This electronic arrangement dictates the primary reaction pathways available to the synthetic chemist.
Nucleophilic Aromatic Substitution (SNAr): A Gateway to Functionalization
The fluorine atom at the 2-position is the most labile leaving group on the aromatic ring, making it the primary site for nucleophilic aromatic substitution. The reaction proceeds via a well-established addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.[6] The stability of this intermediate is significantly enhanced by the delocalization of the negative charge onto the electron-withdrawing nitro group.
Diagram 1: General Mechanism of Nucleophilic Aromatic Substitution (SNAr)
Caption: The two-step addition-elimination mechanism of SNAr.
Nitro Group Reduction: Unmasking the Amine Functionality
The transformation of the nitro group into a primary amine is a fundamental step in the synthesis of many APIs. This reduction can be achieved through various methods, with catalytic hydrogenation being one of the most common and efficient.[7][8] This reaction typically proceeds with high chemoselectivity, leaving other functional groups on the aromatic ring intact. The resulting aniline derivative is a versatile intermediate, ready for subsequent cyclization or derivatization reactions.
Application in API Synthesis: A Case Study of a Pantoprazole Intermediate
A prime example of the utility of difluoromethoxy-substituted nitroaromatics is in the synthesis of proton pump inhibitors like Pantoprazole. While patents often describe the synthesis starting from related precursors, a logical and efficient pathway can be envisioned utilizing this compound to access the key intermediate, 5-(difluoromethoxy)-1H-benzimidazole-2-thiol.[5]
Diagram 2: Proposed Synthetic Pathway to a Pantoprazole Intermediate
Caption: A plausible synthetic route to a key benzimidazole intermediate.
Experimental Protocols
The following protocols are provided as a guide for the key transformations of this compound. Researchers should always adhere to standard laboratory safety procedures.
Protocol 1: Nucleophilic Aromatic Substitution with an Amine
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (e.g., piperidine, morpholine)
-
Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)
-
Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMA)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Dissolve the starting material in a suitable solvent (e.g., DMF or DMA).
-
Add the amine nucleophile (1.1 - 1.5 eq) to the solution.
-
Add the base (K₂CO₃ or Et₃N, 2.0 eq).
-
Stir the reaction mixture at a temperature ranging from room temperature to 100 °C. The optimal temperature will depend on the nucleophilicity of the amine.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Representative Reaction Conditions for SNAr
| Nucleophile | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Piperidine | K₂CO₃ | DMF | 80 | 4 - 8 |
| Morpholine | K₂CO₃ | DMA | 100 | 6 - 12 |
| Aniline | Et₃N | DMF | 120 | 12 - 24 |
Protocol 2: Catalytic Hydrogenation for Nitro Group Reduction
This protocol outlines a general procedure for the reduction of a nitroaromatic compound to its corresponding aniline derivative using catalytic hydrogenation.
Materials:
-
Nitroaromatic compound (e.g., the product from Protocol 1)
-
Palladium on carbon (Pd/C, 5% or 10% w/w)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
In a hydrogenation vessel, dissolve the nitroaromatic compound (1.0 eq) in a suitable solvent (e.g., MeOH or EtOH).
-
Carefully add the Pd/C catalyst (typically 5-10 mol% of Pd).
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).
-
Evacuate the vessel and backfill with hydrogen gas to the desired pressure (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude aniline derivative, which can often be used in the next step without further purification.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules, particularly for applications in the pharmaceutical industry. Its well-defined reactivity allows for selective functionalization through nucleophilic aromatic substitution and nitro group reduction, providing a reliable entry point to a wide range of substituted aniline and benzimidazole derivatives. The protocols and mechanistic insights provided in this application note are intended to empower researchers to effectively utilize this building block in the development of novel and impactful APIs.
References
- Trivedi, J. P., & Kshatriya, R. S. (2011). An improved synthesis of 2-mercapto-5-difluoromethoxy-1H-benzimidazole: An important medicinal intermediate. Advances in Applied Science Research, 2(4), 437-443.
- Byk Gulden Lomberg Chemische Fabrik Gmbh. (1988). Fluoroalkoxy substituted benzimidazoles useful as gastric acid secretion inhibitors. U.S. Patent No. 4,758,579. Washington, DC: U.S.
- Zhejiang Huahai Pharmaceutical Co., Ltd. (2014). Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole.
- Trivedi, J. P., & Kshatriya, R. S. (2011).
- MDPI. (2021). Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor. Molecules, 26(21), 6539.
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
- ResearchGate. (2018). The reduction reaction of 1‐fluoro 2‐nitrobenzene.
- Joshi, D., et al. (2019). Synthesis and Evaluation of Novel Fluorobenzimidazole Derivatives as Antibacterial and Antifungal Agents. Asian Journal of Organic & Medicinal Chemistry, 4(4), 209-215.
- PubChem. (n.d.). Fluoroalkoxy substituted benzimidazoles useful as gastric acid secretion inhibitors.
- Bouling Chemical Co., Limited. (n.d.). 3-Amino-6-Nitrobenzotrifluoride.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.).
- ResearchGate. (2012).
- Vapourtec Flow Chemistry. (n.d.).
- Journal of Enzyme Inhibition and Medicinal Chemistry. (2017). Significance of Fluorine in Medicinal Chemistry: A Review.
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Application Notes and Protocols for the Reduction of Fluoronitrobenzene Derivatives
Introduction: The Critical Role of Fluoroanilines in Modern Chemistry
Fluoroaniline derivatives are indispensable building blocks in the synthesis of a vast array of functional molecules, particularly in the pharmaceutical and agrochemical industries. The unique electronic properties imparted by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, make these compounds highly sought after. The most common and economically viable route to fluoroanilines is the reduction of the corresponding fluoronitrobenzene precursors. However, this seemingly straightforward transformation is fraught with challenges, primarily the risk of dehalogenation, which necessitates carefully optimized and chemoselective reduction protocols. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the reliable and efficient reduction of fluoronitrobenzene derivatives, ensuring the integrity of the crucial C-F bond.
The Challenge: Preserving the C-F Bond
The primary obstacle in the reduction of fluoronitrobenzene derivatives is the potential for hydrodefluorination, a side reaction where the fluorine atom is reductively cleaved from the aromatic ring. This is particularly problematic in catalytic hydrogenation, where the catalyst can facilitate the cleavage of the strong C-F bond, especially under harsh reaction conditions. The position of the fluorine atom relative to the nitro group can also influence the propensity for dehalogenation. Therefore, the choice of reduction method, catalyst, and reaction conditions is paramount to achieving high yields of the desired fluoroaniline.
Methodologies for Chemoselective Reduction
Several methods have been developed to achieve the chemoselective reduction of fluoronitrobenzene derivatives. The selection of the optimal method depends on factors such as the substrate's electronic and steric properties, the desired scale of the reaction, and the available laboratory equipment.
Catalytic Hydrogenation
Catalytic hydrogenation is a widely used and scalable method for the reduction of nitroarenes. However, careful selection of the catalyst and reaction conditions is crucial to prevent dehalogenation.
Causality Behind Experimental Choices:
-
Catalyst: Platinum-based catalysts, such as platinum on carbon (Pt/C), are often effective for this transformation.[1] The choice of an appropriate catalyst support, such as activated carbon with high purity and surface area, can significantly influence catalytic activity and selectivity.[1] Supported nickel catalysts, like Raney nickel, can also be employed, but may require more careful control of reaction conditions to minimize dehalogenation.[2]
-
Solvent: The choice of solvent can influence the reaction rate and selectivity. Water-miscible organic solvents like alcohols (e.g., ethanol, methanol) or ethers are commonly used.[3]
-
Pressure and Temperature: Milder reaction conditions (lower hydrogen pressure and temperature) are generally preferred to minimize the risk of hydrodefluorination.
-
Additives: In some cases, the addition of an acid to the reaction medium can help inhibit dehalogenation.[3]
Experimental Workflow for Catalytic Hydrogenation
Caption: Workflow for Catalytic Hydrogenation of Fluoronitrobenzene Derivatives.
Detailed Protocol for Catalytic Hydrogenation of 4-Fluoronitrobenzene:
-
Preparation: In a high-pressure autoclave, dissolve 4-fluoronitrobenzene (1.0 eq) in ethanol (10 mL/g of substrate).
-
Catalyst Addition: Under a nitrogen atmosphere, carefully add 5% Platinum on Carbon (Pt/C) (1-5 mol%).
-
Reaction Setup: Seal the autoclave and purge the system with nitrogen three times, followed by purging with hydrogen three times.
-
Hydrogenation: Pressurize the autoclave with hydrogen to 50 psi. Heat the reaction mixture to 50°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with ethanol.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 4-fluoroaniline by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent.
| Parameter | Value |
| Substrate | 4-Fluoronitrobenzene |
| Catalyst | 5% Pt/C |
| Solvent | Ethanol |
| H₂ Pressure | 50 psi |
| Temperature | 50°C |
| Typical Yield | >95% |
Metal-Mediated Reductions
Reductions using metals in acidic or neutral media are classic and effective methods for converting nitroarenes to anilines. These methods are often chemoselective and avoid the issue of dehalogenation.
Causality Behind Experimental Choices:
-
Reducing Agent: Iron (Fe) powder in the presence of an acid (e.g., acetic acid or hydrochloric acid) is a common and cost-effective choice.[4] Tin (Sn) or zinc (Zn) in acidic media can also be used. The metal acts as the electron donor for the reduction of the nitro group.
-
Solvent: A mixture of ethanol and water is often used to facilitate the reaction.
-
Temperature: The reaction is often heated to increase the rate of reduction.
Reaction Mechanism for Iron-Mediated Reduction
Caption: Simplified Mechanism of Iron-Mediated Nitro Group Reduction.
Detailed Protocol for Iron-Mediated Reduction of 2-Fluoronitrobenzene:
-
Preparation: To a round-bottom flask equipped with a reflux condenser, add 2-fluoronitrobenzene (1.0 eq), ethanol (15 mL/g of substrate), and water (5 mL/g of substrate).
-
Reagent Addition: Add iron powder (3.0 eq) and a catalytic amount of acetic acid (0.1 eq).
-
Reaction: Heat the mixture to reflux (approximately 80-90°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC. The disappearance of the yellow color of the nitro compound is a good visual indicator of reaction completion (typically 1-3 hours).
-
Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol.
-
Extraction: Concentrate the filtrate under reduced pressure to remove most of the ethanol. Add water and extract the product with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentration and Purification: Concentrate the filtrate under reduced pressure to afford the crude 2-fluoroaniline, which can be further purified by distillation or column chromatography if necessary.
| Parameter | Value |
| Substrate | 2-Fluoronitrobenzene |
| Reducing Agent | Iron Powder |
| Acid | Acetic Acid (catalytic) |
| Solvent | Ethanol/Water |
| Temperature | Reflux |
| Typical Yield | 85-95% |
Transfer Hydrogenation
Transfer hydrogenation offers a convenient alternative to using gaseous hydrogen. A hydrogen donor molecule, such as formic acid, ammonium formate, or cyclohexene, is used in the presence of a catalyst. This method is often highly chemoselective.[5][6]
Causality Behind Experimental Choices:
-
Hydrogen Donor: Formic acid and its salts are common hydrogen donors.[5][6] They are easy to handle and the byproducts are typically volatile.
-
Catalyst: Palladium on carbon (Pd/C) is a highly effective catalyst for transfer hydrogenation.[7] Cobalt-based nanocatalysts have also been shown to be highly selective.[5]
-
Solvent: Protic solvents like methanol or ethanol are generally used.
Experimental Workflow for Transfer Hydrogenation
Sources
- 1. Hydrogenation of ortho-nitrochlorobenzene on activated carbon supported platinum catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US3148217A - Catalytic hydrogenation of halonitrobenzene compounds - Google Patents [patents.google.com]
- 3. US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation - Google Patents [patents.google.com]
- 4. Reduction of nitrobenzene by the catalyzed Fe-Cu process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly selective transfer hydrogenation of functionalised nitroarenes using cobalt-based nanocatalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of p-aminophenol by transfer hydrogenation of nitrobenzene with formic acid as a hydrogen source - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to Catalyst Selection for Cross-Coupling Reactions of Difluoromethoxy-Substituted Aryl Halides
Introduction: The Rising Prominence of the Difluoromethoxy Group in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of lead optimization. Among these, the difluoromethoxy (–OCF₂H) group has garnered significant attention. It serves as a unique bioisostere for hydroxyl (–OH), thiol (–SH), and amine (–NH) groups, capable of acting as a lipophilic hydrogen bond donor.[1] This fascinating moiety can profoundly modulate a molecule's physicochemical properties, including lipophilicity, polarity, metabolic stability, and binding affinity, making it a powerful tool for drug development professionals.[1]
However, the synthesis of molecules bearing the Ar–OCF₂H scaffold presents unique challenges, particularly in the context of carbon-carbon (C-C) and carbon-heteroatom (C-X) bond formation.[2][3] Cross-coupling reactions, the workhorse of modern synthetic chemistry, require careful optimization to accommodate the electronic properties of the difluoromethoxy substituent. This guide provides an in-depth analysis of catalyst systems and detailed protocols for the most critical cross-coupling reactions involving difluoromethoxy-substituted aryl halides, designed for researchers aiming to leverage this valuable functional group in their synthetic campaigns.
The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The palladium-catalyzed Suzuki-Miyaura reaction is arguably the most widely used method for constructing biaryl structures.[4] The reaction's success with difluoromethoxy-substituted aryl halides is critically dependent on the judicious selection of the palladium catalyst, and more importantly, the supporting phosphine ligand.
Causality Behind Component Selection
-
The Palladium Precursor: While various Pd(0) and Pd(II) sources can be used (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂), the true catalyst is a Pd(0) species generated in situ. The choice of precursor is often a matter of convenience, air-stability, and cost.
-
The Ligand (The Key to Success): The difluoromethoxy group is moderately electron-withdrawing, which can influence the rate-limiting oxidative addition step. To overcome this and facilitate the subsequent reductive elimination, bulky and electron-rich ligands are essential.[5]
-
Dialkylbiaryl Phosphines: Ligands developed by the Buchwald group, such as SPhos, XPhos, and RuPhos, are exceptionally effective.[6][7] Their bulkiness promotes the formation of highly reactive, monoligated Pd(0) species, while their strong σ-donating character increases electron density at the palladium center, facilitating the cleavage of the aryl-halide bond during oxidative addition.[6][8]
-
-
The Base: The base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) plays a crucial role beyond simple acid quenching. It reacts with the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step where the organic moiety is transferred from boron to palladium.[6][9]
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism involves three key steps: (1) Oxidative Addition of the aryl halide to the Pd(0) complex, (2) Transmetalation with the activated boronate species, and (3) Reductive Elimination to form the C-C bond and regenerate the Pd(0) catalyst.[4][10][11]
Protocol: Suzuki-Miyaura Coupling of 4-Bromo-1-(difluoromethoxy)benzene
Materials:
-
4-Bromo-1-(difluoromethoxy)benzene
-
Phenylboronic acid
-
Palladium(II) Acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium Phosphate, tribasic (K₃PO₄), finely ground
-
Toluene, anhydrous
-
Water, degassed
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and finely ground K₃PO₄ (2.0 equivalents).
-
Reagent Addition: Add 4-bromo-1-(difluoromethoxy)benzene (1.0 equivalent) and phenylboronic acid (1.2 equivalents) to the flask.
-
Solvent Addition: Add anhydrous toluene and degassed water to form a 10:1 mixture (e.g., 5 mL toluene and 0.5 mL water per 1 mmol of aryl bromide). Rationale: The small amount of water can aid in dissolving the base and facilitating the formation of the active boronate species.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure all dissolved oxygen is removed. Rationale: Oxygen can oxidize the Pd(0) catalyst, leading to deactivation.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Data Summary: Catalyst Systems for Suzuki Coupling
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Typical Yield (%) |
| Ar(OCF₂H)-Br | Pd(OAc)₂ (1-2) | SPhos (2-4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 85-95 |
| Ar(OCF₂H)-Cl | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2.0) | t-BuOH | 100 | 70-88 |
| Ar(OCF₂H)-Br | Pd(OAc)₂ (1) | RuPhos (2) | Cs₂CO₃ (1.5) | Dioxane | 80 | 90-98 |
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, replacing harsher classical methods.[12][13] For substrates containing the difluoromethoxy group, this reaction provides a powerful tool for installing nitrogen-based functionalities, which are ubiquitous in pharmaceuticals.
Causality Behind Component Selection
-
Catalyst System: As with the Suzuki coupling, palladium catalysts supported by bulky, electron-rich phosphine ligands are the gold standard.[14] The choice of ligand is crucial for achieving high yields and preventing side reactions. Ligands like BrettPhos and XPhos are often preferred for their ability to couple a wide range of amines, including primary and secondary amines, with aryl chlorides and bromides.[7]
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common choice as it is strong enough to deprotonate the amine (or the N-H bond in the intermediate Pd-amido complex) without interfering with the catalyst. For more sensitive substrates, weaker bases like K₂CO₃ or K₃PO₄ can be used, often requiring higher temperatures.
-
Solvent: Aprotic polar or nonpolar solvents such as toluene, dioxane, or THF are typically used. The choice can influence the solubility of the base and the reaction rate.
The Catalytic Cycle: A Mechanistic Overview
The cycle is analogous to the Suzuki coupling but involves an amine instead of a boron-based reagent. Key steps include: (1) Oxidative Addition , (2) Ligand Exchange/Deprotonation to form a palladium-amido complex, and (3) Reductive Elimination to forge the C-N bond.[13]
Protocol: Buchwald-Hartwig Amination of 2-Chloro-4-(difluoromethoxy)pyridine
Materials:
-
2-Chloro-4-(difluoromethoxy)pyridine
-
Morpholine
-
Palladium(II) Acetate (Pd(OAc)₂)
-
BrettPhos
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene, anhydrous
Procedure:
-
Reaction Setup: In a glovebox, add Pd(OAc)₂ (1.5 mol%), BrettPhos (3.0 mol%), and NaOt-Bu (1.4 equivalents) to an oven-dried vial equipped with a stir bar.
-
Reagent Addition: Add 2-chloro-4-(difluoromethoxy)pyridine (1.0 equivalent).
-
Solvent and Nucleophile Addition: Add anhydrous toluene (to achieve a ~0.5 M concentration) followed by morpholine (1.2 equivalents).
-
Reaction: Seal the vial and remove it from the glovebox. Heat the mixture to 110 °C with vigorous stirring. Monitor reaction completion by LC-MS (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with dichloromethane and filter through a pad of Celite to remove inorganic salts.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography to obtain the desired arylamine product.
Data Summary: Catalyst Systems for Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Typical Yield (%) |
| Ar(OCF₂H)-Br | Secondary | Pd₂(dba)₃ (1) | XPhos (2.5) | NaOt-Bu (1.4) | Toluene | 100 | 88-96 |
| Ar(OCF₂H)-Cl | Primary | Pd(OAc)₂ (2) | BrettPhos (4) | K₂CO₃ (2.0) | Dioxane | 110 | 75-90 |
| Ar(OCF₂H)-Br | Aniline | Pd(OAc)₂ (1.5) | RuPhos (3) | K₃PO₄ (2.0) | Toluene | 110 | 80-92 |
Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds
The Sonogashira coupling provides a direct route to aryl alkynes, which are valuable intermediates in organic synthesis and materials science.[15] The reaction typically employs a dual-catalyst system of palladium and copper.[16][17]
Causality Behind Component Selection
-
Palladium Catalyst: The role of the palladium catalyst is to activate the aryl halide via oxidative addition, similar to the Suzuki and Buchwald-Hartwig reactions.
-
Copper Co-catalyst: Copper(I) salts (e.g., CuI) are crucial in the traditional protocol. The copper reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is much more reactive towards transmetalation with the Pd(II) complex than the alkyne itself, thus accelerating the catalytic cycle.
-
Base: A liquid amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves both to neutralize the HX byproduct and as the reaction solvent.
-
Copper-Free Systems: Concerns about copper contamination and homocoupling of the alkyne (Glaser coupling) have led to the development of copper-free Sonogashira protocols. These systems rely on highly active palladium/phosphine ligand catalysts that can facilitate the direct reaction of the alkyne with the palladium center, often requiring a stronger base like Cs₂CO₃ or K₃PO₄.[18]
The Catalytic Cycle: A Dual-Metal Mechanism
The Sonogashira reaction involves two interconnected catalytic cycles. The palladium cycle mirrors other cross-coupling reactions, while the copper cycle continuously generates the reactive copper acetylide species.
Protocol: Sonogashira Coupling of 1-(Difluoromethoxy)-3-iodobenzene
Materials:
-
1-(Difluoromethoxy)-3-iodobenzene
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add 1-(difluoromethoxy)-3-iodobenzene (1.0 equivalent), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).
-
Solvent and Reagent Addition: Add anhydrous THF and anhydrous Et₃N (3.0 equivalents). Stir for 5 minutes.
-
Alkyne Addition: Add phenylacetylene (1.1 equivalents) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is often exothermic and typically proceeds to completion within 1-3 hours. Monitor by TLC.
-
Work-up: Once the starting material is consumed, concentrate the mixture under reduced pressure. Redissolve the residue in diethyl ether and filter through a plug of silica gel, eluting with more ether to remove the ammonium salts and catalyst residues.
-
Purification: Concentrate the filtrate and purify by flash column chromatography or recrystallization to yield the pure arylalkyne.
Emerging Frontiers: Nickel and Copper-Catalyzed Methods
While palladium has dominated the field, the development of catalysts based on more earth-abundant metals like nickel and copper is a major area of research.
-
Nickel Catalysis: Nickel catalysts are particularly promising for the cross-coupling of aryl chlorides, which are often cheaper but less reactive than the corresponding bromides and iodides.[19] Nickel-catalyzed reductive cross-coupling methods have been developed for the difluoromethylation of aryl halides using reagents like ClCF₂H.[19][20] These reactions often proceed via different mechanisms, potentially involving Ni(I)/Ni(III) catalytic cycles or radical pathways.[19]
-
Copper Catalysis: Copper-mediated or -catalyzed reactions offer an alternative to palladium, particularly for C-O and C-S bond formation (Ullmann coupling).[21] However, direct copper-catalyzed C-C couplings involving difluoromethoxy groups can be challenging due to the high energy barrier associated with the oxidative addition to Cu(I).[22] Recent advances have focused on radical-based pathways to overcome these limitations.[23][24][25]
Conclusion
The successful cross-coupling of difluoromethoxy-substituted aryl halides is a highly achievable goal that hinges on the rational selection of the catalyst system. For Suzuki-Miyaura and Buchwald-Hartwig reactions, palladium catalysts paired with bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, BrettPhos) provide a robust and reliable platform. For Sonogashira couplings, the classic Pd/Cu system remains highly effective, though copper-free alternatives are gaining traction. As the demand for complex molecules containing the -OCF₂H moiety grows, a thorough understanding of these catalytic principles is essential for researchers and drug development professionals to efficiently navigate their synthetic challenges.
References
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube. Available at: [Link]
-
Sap, J. B. I., Meyer, C. F., Straathof, N. J. W., Iwumene, N., am Ende, C. W., Trabanco, A. A., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Available at: [Link]
-
ResearchGate. (n.d.). Sonogashira reaction between aryl iodides and terminal alkynes in presence of Cu(OTf)2 and phosphate ligand. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Sreelatha, C., & Rao, V. P. (2017). Copper-Mediated C–X Functionalization of Aryl Halides. ACS Publications. Available at: [Link]
-
ACS Publications. (n.d.). Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines. Organic Letters. Available at: [Link]
-
RSC Publishing. (n.d.). Nickel-catalyzed reductive cross-coupling of difluoromethylated secondary alkyl bromides with organohalides. Chemical Communications. Available at: [Link]
-
ACS Publications. (n.d.). Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent. Organic Letters. Available at: [Link]
-
Synfacts. (n.d.). Recent Advances in the Synthetic Application of Difluorocarbene. Thieme. Available at: [Link]
-
Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. Available at: [Link]
-
NIH. (n.d.). Palladium-Catalyzed Aryldifluoromethylation of Aryl Halides with Aryldifluoromethyl Trimethylsilanes. PMC. Available at: [Link]
-
Evano, G., & Theeramunkong, S. (2011). Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide. PMC. Available at: [Link]
-
Al-Majed, A. A., Al-Ghamdi, A. M., & Al-Zehouri, J. (2020). The Utility of Sonogashira Coupling Reaction for the Derivatization of Aryl Halides with Fluorescent Alkyne. PubMed. Available at: [Link]
-
University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. Available at: [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. ResearchGate. Available at: [Link]
-
ACS Publications. (2015). Cross-Coupling between Difluorocarbene and Carbene-Derived Intermediates Generated from Diazocompounds for the Synthesis of gem-Difluoroolefins. Organic Letters. Available at: [Link]
-
ChemRxiv. (n.d.). Copper-Catalyzed Difluoromethylation of Alkyl Halides Enabled by Aryl Radical Activation of Carbon–Halogen Bonds. ChemRxiv. Available at: [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Available at: [Link]
-
Cambridge Open Engage. (2023). Nickel-Catalyzed Cross-Electrophile Difluoromethylation of Aryl Bromides with a Non-ODS Derived Sulfone Reagent. ChemRxiv. Available at: [Link]
-
NIH. (n.d.). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. PMC. Available at: [Link]
-
ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate. Available at: [Link]
-
ACS Publications. (2021). Exploring the Effect of Phosphine Ligand Architecture on a Buchwald–Hartwig Reaction: Ligand Synthesis and Screening of Reaction Conditions. Journal of Chemical Education. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Copper-Catalyzed Difluoromethylation of Alkyl Halides Enabled by Aryl Radical Activation of Carbon–Halogen Bonds. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Recent Advances in Difluoromethylation Reaction. ResearchGate. Available at: [Link]
-
PubMed. (2024). Sulfone Electrophiles in Cross-Electrophile Coupling: Nickel-Catalyzed Difluoromethylation of Aryl Bromides. PubMed. Available at: [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]
-
NIH. (n.d.). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. NIH. Available at: [Link]
-
PubMed. (2021). Copper-Catalyzed Difluoromethylation of Alkyl Iodides Enabled by Aryl Radical Activation of Carbon-Iodine Bonds. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). FeCl3/PPh3-Catalyzed Sonogashira Coupling Reaction of Aryl Iodides with Terminal Alkynes. ResearchGate. Available at: [Link]
-
RSC Publishing. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Available at: [Link]
-
RSC Publishing. (n.d.). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Chemical Science. Available at: [Link]
-
YouTube. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). YouTube. Available at: [Link]
-
Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. Available at: [Link]
-
ResearchGate. (n.d.). Cu-free Sonogashira cross-coupling reactions of aryl-iodides over the... ResearchGate. Available at: [Link]
-
Sci-Hub. (2016). Synthesis of Aryldifluoroamides by Copper‐Catalyzed Cross‐Coupling. Sci-Hub. Available at: [Link]
-
ResearchGate. (n.d.). Scope of the nickel-catalyzed reductive cross-coupling of ClCF 2 H with aryl chlorides a. ResearchGate. Available at: [Link]
-
The Hartwig Group. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. The Hartwig Group. Available at: [Link]
-
ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link]
-
ResearchGate. (n.d.). Sonogashira coupling reaction of different aryl iodides with terminal... ResearchGate. Available at: [Link]
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Application Note: A Validated Protocol for the Synthesis of 2-Fluoro-3-(difluoromethoxy)aniline
Introduction: The Significance of the Difluoromethoxy Moiety in Medicinal Chemistry
The incorporation of fluorine-containing functional groups into molecular scaffolds is a cornerstone of modern drug discovery. The difluoromethoxy (-OCF₂H) group, in particular, has garnered significant attention due to its unique electronic properties and metabolic stability. It can serve as a bioisostere for hydroxyl, thiol, or amine groups, potentially enhancing drug-target interactions through hydrogen bonding while improving lipophilicity and metabolic resistance.[1] 2-Fluoro-3-(difluoromethoxy)aniline is a valuable building block for the synthesis of novel pharmaceuticals and agrochemicals, combining the features of a fluorinated aniline with the advantageous difluoromethoxy substituent. This document provides a detailed, two-step experimental protocol for the synthesis of 2-fluoro-3-(difluoromethoxy)aniline, commencing from 2-fluoro-3-nitrophenol.
Synthetic Strategy Overview
The synthesis is approached via a robust two-step sequence. The first step involves the O-difluoromethylation of the phenolic hydroxyl group of 2-fluoro-3-nitrophenol. The second, and final, step is the reduction of the nitro group to the corresponding aniline. This strategy is designed for efficiency and scalability, employing well-established and reliable chemical transformations.
Caption: Synthetic workflow for 2-fluoro-3-(difluoromethoxy)aniline.
Materials and Equipment
Reagents
| Reagent | Grade | Supplier |
| 2-Fluoro-3-nitrophenol | ≥98% | Commercially Available |
| Sodium chlorodifluoroacetate | ≥97% | Commercially Available |
| Potassium carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available |
| Palladium on activated carbon (10% Pd/C) | 50% wet | Commercially Available |
| Methanol (MeOH) | Anhydrous, ≥99.8% | Commercially Available |
| Diethyl ether (Et₂O) | ACS Grade | Commercially Available |
| Saturated sodium bicarbonate (NaHCO₃) solution | Prepared in-house | |
| Brine (saturated NaCl solution) | Prepared in-house | |
| Anhydrous magnesium sulfate (MgSO₄) | Commercially Available | |
| Hydrogen (H₂) gas | High purity | In-house supply |
Equipment
-
Round-bottom flasks (various sizes)
-
Magnetic stirrer with heating mantle
-
Reflux condenser
-
Temperature controller and probe
-
Nitrogen/vacuum manifold
-
Separatory funnel
-
Rotary evaporator
-
Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)
-
Filtration apparatus (Büchner funnel, filter paper)
-
Standard laboratory glassware
-
Analytical balance
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass Spectrometer (MS)
Experimental Protocols
PART 1: Synthesis of 1-Fluoro-2-(difluoromethoxy)-3-nitrobenzene
This protocol is adapted from established methods for the difluoromethylation of phenols using sodium chlorodifluoroacetate as a difluorocarbene precursor.[2][3][4] This reagent is a stable, readily available solid and a safer alternative to gaseous chlorodifluoromethane.[3][5] The reaction proceeds via the thermal decarboxylation of sodium chlorodifluoroacetate to generate difluorocarbene, which is then trapped by the phenolate.[2]
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2-fluoro-3-nitrophenol (10.0 g, 63.7 mmol), potassium carbonate (17.6 g, 127.4 mmol, 2.0 equiv.), and N,N-dimethylformamide (100 mL).
-
Initial Stirring: Stir the mixture at room temperature for 15 minutes to ensure the formation of the potassium phenolate.
-
Addition of Difluoromethylating Agent: Add sodium chlorodifluoroacetate (14.6 g, 95.5 mmol, 1.5 equiv.) and deionized water (10 mL) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 100 °C and maintain this temperature with vigorous stirring for 4-6 hours.
-
Monitoring the Reaction: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate (e.g., 4:1 v/v) as the eluent. The starting material (2-fluoro-3-nitrophenol) should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing 200 mL of cold water and 100 mL of diethyl ether.
-
Separate the layers. Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield 1-fluoro-2-(difluoromethoxy)-3-nitrobenzene as a pale yellow oil.
PART 2: Synthesis of 2-Fluoro-3-(difluoromethoxy)aniline
The reduction of the nitro group to an amine is a standard transformation. Catalytic hydrogenation is a clean and efficient method for this purpose.[6]
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL heavy-walled flask or a hydrogenation vessel, add the 1-fluoro-2-(difluoromethoxy)-3-nitrobenzene (e.g., 8.0 g, 38.6 mmol) obtained from the previous step and 100 mL of methanol.
-
Catalyst Addition: Carefully add 10% Pd/C (50% wet, ~400 mg, 5 mol% Pd) to the solution.
-
Hydrogenation:
-
Seal the reaction vessel.
-
Evacuate the flask and backfill with nitrogen gas (repeat three times).[7][8]
-
Evacuate the flask and backfill with hydrogen gas (repeat three times).
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon or a Parr apparatus can be used) at room temperature.
-
-
Monitoring the Reaction: Monitor the reaction progress by TLC until the starting material is completely consumed (typically 2-4 hours).
-
Workup:
-
Carefully vent the hydrogen and purge the reaction vessel with nitrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol (3 x 20 mL).
-
Combine the filtrates and concentrate under reduced pressure to afford the crude product.
-
-
Purification: The crude 2-fluoro-3-(difluoromethoxy)aniline can be purified by vacuum distillation or column chromatography on silica gel if necessary, to yield the final product as a liquid.
Characterization
The identity and purity of the final product, 2-fluoro-3-(difluoromethoxy)aniline, should be confirmed by standard analytical techniques:
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons and the amine protons. The difluoromethoxy proton will appear as a triplet with a characteristic coupling constant (J ≈ 73-75 Hz).
-
¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the presence of both the aromatic fluorine and the difluoromethoxy group, with their distinct chemical shifts and coupling patterns.[9]
-
¹³C NMR: The carbon NMR will show the expected number of signals for the aromatic carbons and the difluoromethoxy carbon (as a triplet).
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Reagents: N,N-Dimethylformamide (DMF) is a reproductive toxin and should be handled with care.
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure there are no ignition sources nearby during the hydrogenation step. The system must be properly purged with an inert gas before and after the reaction.
-
Palladium on Carbon: The Pd/C catalyst can be pyrophoric, especially when dry and in the presence of solvents like methanol. Do not allow the catalyst to dry on the filter paper. The filter cake should be quenched with water before disposal.
References
- Fu, G., & Li, Y. (2010). Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline. U.S. Patent No. 7,777,079. Washington, DC: U.S.
- Lohmann, D., & Londershausen, T. (1999). Process for the preparation of 3,5-difluoroaniline. U.S. Patent No. 5,965,775. Washington, DC: U.S.
- Pasanen, P., et al. (2023). A simplified protocol for the automated production of 2‐[18F]fluoro‐3‐[2‐((S)‐3‐pyrrolinyl)methoxy]pyridine ([18F]nifene). Journal of Labelled Compounds and Radiopharmaceuticals.
- Wang, J. (2011). Synthesis method of m-fluoroaniline.
- Shen, D., et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments, (107), 53789.
- Shen, D., et al. (2016).
- Cremer, D. R. (1992). Process for the preparation of 2,6-difluoroaniline. U.S. Patent No. 5,091,580. Washington, DC: U.S.
- Li, J. (2008). Process for synthesizing 2,3-difluoroaniline.
-
Hands, A. T., Walters, Z. G., Sorrentino, J. P., & Garg, N. K. (n.d.). Difluoromethylation of Phenols. Organic Syntheses. Retrieved from [Link]
- Browne, D. L., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7246-7273.
- Raheem, I., et al. (2015). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. ChemMedChem, 10(10), 1649-1660.
- Djukanovic, D., et al. (2019). Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids. Green Chemistry, 21(16), 4419-4423.
- Postigo, A. (2017).
- New Jersey Department of Health. (2008). Hazardous Substance Fact Sheet: Chlorodifluoromethane.
- Dolbier Jr, W. R. (2026). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. The Journal of Organic Chemistry.
- Wiley-VCH. (n.d.). 2-Fluoro-3-(trifluoromethyl)aniline. SpectraBase.
- Sigma-Aldrich. (n.d.). 2-Fluoro-3-(trifluoromethyl)aniline 97%.
- Linde Gas. (2015).
- Wang, X., et al. (2020). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-quinoxalin-2-ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-ones. Molecules, 25(23), 5727.
- National Refrigerants, Inc. (n.d.).
- Hu, J., et al. (2011). Chlorodifluoromethyl phenyl sulfone: a novel non-ozone-depleting substance-based difluorocarbene reagent for O- and N-difluoromethylations.
- ATB (Automated Topology Builder). (n.d.). 2-(Trifluoromethyl)aniline.
- Airgas. (n.d.). Halocarbon 22 (Chlorodifluoromethane)
- Garg, N. K., et al. (2024).
- ChemicalBook. (n.d.). 3-Fluoro-2-methylaniline(443-86-7) 1H NMR spectrum.
- YSI. (n.d.).
- Prakash, G. K. S., & Hu, J. (2007).
- Prosser, R. S., et al. (2017).
- Prosser, R. S., et al. (2018). Characterization of conformational states of the homodimeric enzyme fluoroacetate dehalogenase by 19F–13C two-dimensional NMR. Journal of Biomolecular NMR, 72(1-2), 31-40.
- Sigma-Aldrich. (n.d.). 2-Fluoro-6-(trifluoromethyl)aniline 98%.
- Wang, J., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 10, 966453.
Sources
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- 3. orgsyn.org [orgsyn.org]
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- 5. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 6. 2,3-Difluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 7. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene
Welcome to the technical support guide for the synthesis of 1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene. This document is designed for researchers, medicinal chemists, and process development professionals who are working with or troubleshooting this challenging synthesis. The difluoromethoxy (-OCF₂H) group is a valuable motif in modern drug discovery, acting as a bioisostere for hydroxyl or thiol groups and enhancing metabolic stability and lipophilicity.[1][2] However, its installation, particularly on electron-deficient aromatic systems, presents unique challenges. This guide provides in-depth, experience-driven answers to common problems encountered during the synthesis of this specific compound.
Core Synthesis Pathway
The most common and scalable approach to synthesizing this compound is through the O-difluoromethylation of 2-fluoro-3-nitrophenol. This is typically achieved by generating difluorocarbene (:CF₂) in situ from a stable precursor, which then reacts with the phenoxide.
Caption: General reaction scheme for the synthesis.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Section 1: Reagents and Reaction Setup
Question 1: I am seeing poor reproducibility. How critical is the quality of the starting material, 2-fluoro-3-nitrophenol?
Answer: Extremely critical. The purity of your starting phenol is a primary determinant of reaction success. 2-fluoro-3-nitrophenol is an electron-deficient phenol due to the inductive effects of both the ortho-fluoro and meta-nitro groups. This reduces its nucleophilicity compared to electron-rich phenols.
-
Causality: Impurities, particularly residual acids from its synthesis or water, can neutralize the base, preventing the complete formation of the phenoxide. This directly leads to lower yields as only the phenoxide is reactive towards the difluorocarbene.
-
Troubleshooting Steps:
-
Verify Purity: Confirm the purity of your 2-fluoro-3-nitrophenol by ¹H NMR and melting point. The expected molecular formula is C₆H₄FNO₃.[3][4]
-
Dry Thoroughly: Ensure the starting material is rigorously dried under high vacuum before use.
-
Consider Recrystallization: If impurities are suspected, recrystallize the phenol from an appropriate solvent system (e.g., ethanol/water or toluene) to achieve >98% purity.
-
Question 2: Which difluoromethylation reagent and base combination is recommended for this specific substrate?
Answer: For this electron-deficient substrate, the generation of difluorocarbene from sodium chlorodifluoroacetate (ClCF₂CO₂Na) is the most robust and widely adopted method.[1][5]
-
Why ClCF₂CO₂Na? Upon heating, this salt undergoes decarboxylation to generate a difluorochloromethyl anion, which rapidly eliminates a chloride ion to form the highly reactive difluorocarbene intermediate.[6] This method avoids the use of harsh or gaseous reagents. ClCF₂CO₂⁻ → [ClCF₂⁻] + CO₂ → :CF₂ + Cl⁻
-
Choice of Base: Cesium carbonate (Cs₂CO₃) is often the base of choice. Its high solubility in polar aprotic solvents like DMF ensures a homogenous reaction mixture and efficient formation of the cesium phenoxide, which is highly nucleophilic. Potassium carbonate (K₂CO₃) is a more economical alternative but may require higher temperatures or longer reaction times due to lower solubility.
-
Solvent System: Anhydrous N,N-Dimethylformamide (DMF) is the preferred solvent. It effectively solubilizes the phenoxide salt and the ClCF₂CO₂Na. The addition of a small amount of water (e.g., DMF/H₂O 9:1) can sometimes facilitate the reaction, as detailed in some robust procedures for other phenols.[1]
Section 2: Common Reaction Failures
Question 3: My reaction has stalled, and TLC analysis shows a significant amount of unreacted 2-fluoro-3-nitrophenol even after prolonged heating. What went wrong?
Answer: Reaction stalling with this substrate is a common issue and typically points to one of three problems: insufficient temperature, premature decomposition of the carbene precursor, or inadequate base.
-
Causality & Troubleshooting:
-
Insufficient Temperature: The thermal decomposition of ClCF₂CO₂Na to generate :CF₂ requires a sufficiently high temperature, typically in the range of 110-120 °C.[1] If your bath temperature is too low, the rate of carbene generation will be too slow to sustain the reaction.
-
Action: Ensure your oil bath is pre-heated and the internal reaction temperature reaches at least 110 °C.
-
-
Moisture: Water in the reaction (from wet solvent or starting materials) can consume the generated difluorocarbene. While trace amounts can sometimes be beneficial, excess water is detrimental.
-
Action: Use anhydrous DMF and ensure all glassware is flame-dried under vacuum before use.
-
-
Base Stoichiometry: An insufficient amount of base (less than 1.5 equivalents) will result in incomplete phenoxide formation, leaving unreacted phenol.
-
Action: Use at least 1.5 equivalents of Cs₂CO₃. Ensure the base is finely powdered and dry.
-
-
Question 4: I'm getting a good conversion, but my desired product is contaminated with a significant, inseparable impurity. What could it be?
Answer: While the difluorocarbene pathway is generally clean, side reactions can occur, especially if the reaction is overheated or run for an excessively long time.
-
Potential Side Reactions:
-
Decomposition: At very high temperatures (>140 °C), the product or starting material may begin to decompose, leading to complex mixtures. The nitro group, in particular, can be sensitive.
-
Reaction with Solvent: While less common, reactive intermediates could potentially react with DMF at high temperatures.
-
-
Troubleshooting Steps:
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Stop the reaction as soon as the starting material is consumed to prevent byproduct formation. A typical reaction time is 2-4 hours.[1]
-
Temperature Control: Maintain a stable internal temperature. Do not exceed 120 °C.
-
Purification Strategy: If an impurity is present, meticulous column chromatography is required. A gradient elution using a hexanes/ethyl acetate system is usually effective. The polarity difference between the starting phenol (more polar) and the ether product (less polar) should allow for good separation.
-
Section 3: Work-up and Purification
Question 5: What is the correct procedure for quenching the reaction, and how can I efficiently remove the DMF?
Answer: A proper work-up is crucial for isolating a pure product. The high boiling point of DMF makes its removal a common challenge.
-
Quenching and Extraction Protocol:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a significant volume of cold water (e.g., 10x the volume of DMF). This will precipitate some inorganic salts and dilute the DMF.
-
Transfer the aqueous mixture to a separatory funnel and extract multiple times with a solvent in which your product is highly soluble but DMF has low affinity, such as diethyl ether or ethyl acetate (3x volumes).
-
Combine the organic layers.
-
-
Removing Residual DMF:
-
The combined organic layers will still contain a significant amount of DMF. Wash the organic phase repeatedly with a saturated aqueous lithium chloride (LiCl) solution or brine (5-7 times).[1] This process preferentially draws the DMF into the aqueous layer.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Section 4: Safety
Question 6: What are the main safety hazards associated with the use of sodium chlorodifluoroacetate?
Answer: While sodium chlorodifluoroacetate is a stable solid, it is classified as a hazardous substance and requires careful handling.
-
Primary Hazards:
-
Irritation: It is a skin, eye, and respiratory irritant.[7][8][9] Always handle it in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Gas Evolution: The reaction generates a significant volume of carbon dioxide gas.[5] It is critical to perform the reaction in an open or well-vented system. Do not run this reaction in a sealed vessel. Use a condenser open to a nitrogen line with an oil bubbler to safely vent the pressure.[1]
-
-
Safe Handling Practices:
-
Weigh out the reagent in a fume hood.
-
Avoid creating dust.
-
Ensure your reaction setup is equipped for pressure release.
-
Have appropriate spill cleanup materials ready.
-
Detailed Experimental Protocol
This protocol is adapted from established procedures for the difluoromethylation of phenols.[1][5]
Caption: Step-by-step experimental workflow diagram.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried 100 mL round-bottomed flask equipped with a magnetic stir bar, add 2-fluoro-3-nitrophenol (1.0 equiv), cesium carbonate (1.5 equiv), and sodium chlorodifluoroacetate (2.5 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry nitrogen three times.
-
Solvent Addition: Add anhydrous DMF via syringe to achieve a starting material concentration of approximately 0.5 M.
-
Heating: Place the flask in a pre-heated oil bath at 120 °C and stir vigorously. Caution: Vigorous bubbling (CO₂ evolution) will occur.[1] Ensure the system is properly vented through a condenser.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The product will have a higher Rf value than the starting phenol.
-
Quenching: Once the starting material is consumed (typically 2-4 hours), remove the flask from the oil bath and allow it to cool to room temperature.
-
Extraction: Dilute the reaction mixture with 40 mL of deionized water and transfer to a separatory funnel. Extract with ethyl acetate (3 x 40 mL).
-
Washing: Combine the organic layers and wash with a 10% aqueous LiCl solution (5 x 50 mL) to remove DMF, followed by one wash with saturated brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield this compound as a pure solid or oil.
Data Summary Table
| Parameter | Recommended Value | Rationale / Notes |
| Starting Material | 2-Fluoro-3-nitrophenol | Purity should be >98%. Must be anhydrous. |
| Difluoromethylating Agent | Sodium Chlorodifluoroacetate | 2.5 - 3.0 equivalents. Stable solid, generates :CF₂ in situ. |
| Base | Cesium Carbonate (Cs₂CO₃) | 1.5 equivalents. High solubility and reactivity in DMF. |
| Solvent | Anhydrous DMF | 0.5 M concentration. Ensures all reagents are solubilized. |
| Temperature | 110 - 120 °C (internal) | Required for efficient thermal decomposition of ClCF₂CO₂Na. |
| Reaction Time | 2 - 4 hours | Monitor by TLC to avoid byproduct formation from prolonged heating. |
| Typical Yield | 70 - 85% | Highly dependent on substrate purity and reaction conditions. |
References
-
Senaweera, S. M., & Weaver, J. D. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7234-7258. [Link]
-
Miles, D. H., et al. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164-180. [Link]
- CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene.
- CN1348951A - Water phase synthesis process of difluoromethoxy nitrobenzene.
-
Menger, R. F. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene. JMU Scholarly Commons. [Link]
-
PubChem. (n.d.). 1-Fluoro-3-nitrobenzene. National Center for Biotechnology Information. [Link]
-
MySkinRecipes. (n.d.). 2-(Difluoromethoxy)-1-fluoro-3-nitrobenzene. [Link]
-
ResearchGate. (n.d.). Difluoromethylation of Phenols. [Link]
-
Shen, Y., & Ni, C. (2012). A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society, 134(5), 2513–2516. [Link]
-
PubChem. (n.d.). 2-fluoro-3-nitrophenol. National Center for Biotechnology Information. [Link]
-
Organic Syntheses. (n.d.). Difluoromethylation of Phenols. [Link]
-
PubChem. (n.d.). Sodium chlorodifluoroacetate. National Center for Biotechnology Information. [Link]
-
Hartwig, J. F., et al. (2011). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Angewandte Chemie International Edition, 50(44), 10448-10451. [Link]
-
Wikipedia. (n.d.). Sodium chlorodifluoroacetate. [Link]
-
CF Plus Chemicals. (n.d.). Difluoromethylation reagents. [Link]
-
Hu, J., & Zhang, W. (2010). Selective difluoromethylation and monofluoromethylation reactions. Chemical Communications, 46(38), 7073-7083. [Link]
-
PubChem. (n.d.). 1-Fluoro-2-nitrobenzene. National Center for Biotechnology Information. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. PubChemLite - 2-fluoro-3-nitrophenol (C6H4FNO3) [pubchemlite.lcsb.uni.lu]
- 4. 2-Fluoro-3-nitrophenol | 179816-26-3 [sigmaaldrich.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Sodium chlorodifluoroacetate - Wikipedia [en.wikipedia.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. Sodium chlorodifluoroacetate | C2ClF2NaO2 | CID 2734985 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Fluorinated Nitroaromatic Compounds
Welcome to the technical support center for the purification of fluorinated nitroaromatic compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating and purifying these unique and often reactive molecules. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification strategies effectively.
The presence of both highly electron-withdrawing nitro groups and fluorine atoms on an aromatic ring creates compounds with distinct chemical properties. These properties, including high polarity, potential for thermal instability, and unique intermolecular interactions, necessitate specialized purification approaches.[1][2] This guide addresses the most common issues encountered during their purification.
Section 1: Foundational Concepts & General FAQs
This section covers overarching questions about the properties of fluorinated nitroaromatics that influence purification method selection.
Q1: What are the key chemical properties of fluorinated nitroaromatic compounds that make their purification challenging?
A1: The primary challenges stem from a combination of factors:
-
High Polarity: The strong electron-withdrawing nature of both the nitro (-NO₂) and fluoro (-F) groups makes these molecules highly polar. This dictates the choice of chromatographic stationary phases and recrystallization solvents.
-
Thermal Sensitivity: Nitroaromatic compounds can be susceptible to decomposition at elevated temperatures. This is a critical consideration for distillation, where reduced pressure techniques are often mandatory to lower the boiling point.[3]
-
Reactivity: The electron-deficient aromatic ring is activated towards nucleophilic aromatic substitution (SNAr). Purification conditions involving strong nucleophiles or bases should be approached with caution to avoid unintended reactions.
-
Isomer Separation: Synthesis often results in a mixture of ortho, meta, and para isomers, which can have very similar physical properties, making their separation difficult. Specialized chromatographic techniques are often required to resolve these isomers.[4][5]
Q2: What are the most common impurities I should expect from a typical synthesis?
A2: Besides starting materials and isomers, the most common impurities arise from the nitration process itself. These often include:
-
Nitrophenols: Formed from the oxidation of the aromatic ring during nitration. These are acidic and can often be removed with a basic wash (e.g., dilute sodium bicarbonate or sodium carbonate solution).[6]
-
Di- and Poly-nitrated Species: Over-nitration can lead to compounds with multiple nitro groups, which will have significantly different polarity and solubility.
-
By-products from Fluorination: Depending on the fluorination method used, impurities can include hydrodehalogenated side products or unreacted precursors.[7]
Q3: How do I assess the purity of my final product?
A3: A multi-technique approach is recommended for a self-validating purity assessment:
-
High-Performance Liquid Chromatography (HPLC): A versatile method for purity analysis. A C18 column is a good starting point, but specialized fluorinated phases can offer unique selectivity for these compounds.[8][9] Purity is typically determined by the area percentage of the main peak.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. It provides both purity information (from the total ion chromatogram) and structural confirmation of impurities (from mass spectra).[10][11]
-
Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that can determine purity without needing a specific reference standard for the analyte. It is highly accurate and provides structural information.[10]
-
Melting Point: A sharp melting point range is a good indicator of high purity for solid compounds.
General Purification Workflow
This diagram outlines a general decision-making process for purifying a crude fluorinated nitroaromatic product.
Caption: General purification decision workflow.
Section 2: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The key is selecting a solvent where the compound is very soluble at high temperatures but poorly soluble at low temperatures.[12]
Recrystallization FAQs & Troubleshooting
Q4: How do I choose the right solvent for my fluorinated nitroaromatic compound?
A4: Given their polar nature, polar solvents are a good starting point. The "like dissolves like" principle is key.[12]
-
Start with alcohols: Ethanol, methanol, or isopropanol are often effective.
-
Test solubility: Place a small amount of your crude product in a test tube and add a few drops of the solvent. It should not dissolve readily at room temperature.
-
Heat the mixture: Gently heat the solvent. The compound should dissolve completely at or near the solvent's boiling point.
-
Cool the solution: Allow the solution to cool slowly to room temperature, then in an ice bath. Pure crystals should precipitate out. If they do, you have found a suitable solvent.
Q5: My compound "oiled out" instead of forming crystals. What should I do?
A5: "Oiling out" occurs when the solute comes out of solution above its melting point. This is common with impure compounds.
-
Causality: High impurity levels can depress the melting point of your compound. If this depressed melting point is below the boiling point of your solvent, the compound will melt before it crystallizes.
-
Solutions:
-
Re-heat the solution to dissolve the oil.
-
Add more solvent to decrease the saturation concentration.
-
Cool the solution much more slowly. Allow it to cool to room temperature over several hours before placing it in an ice bath. This gives ordered crystals a chance to form.[12]
-
Consider a different solvent with a lower boiling point.
-
Q6: No crystals are forming even after cooling in an ice bath. What's wrong?
A6: This usually means your solution is not supersaturated or that nucleation is inhibited.
-
Causality: Either too much solvent was added, or there are no nucleation sites for crystal growth to begin.
-
Solutions:
-
Induce crystallization: Scratch the inside of the flask with a glass rod just below the liquid's surface. The microscopic scratches provide a surface for nucleation.[12]
-
Add a seed crystal: If you have a small amount of pure product, add a tiny crystal to the solution to initiate crystallization.
-
Reduce solvent volume: Gently heat the solution to boil off some of the solvent, then allow it to cool again.
-
Recrystallization Troubleshooting Flowchart
Caption: Troubleshooting guide for recrystallization.
Section 3: Chromatographic Methods
Chromatography is indispensable for separating complex mixtures, especially isomers.
Column Chromatography FAQs
Q7: Should I use normal-phase (silica gel) or reverse-phase (C18) column chromatography?
A7: For highly polar fluorinated nitroaromatics, normal-phase chromatography on silica gel is often the most effective method.
-
Causality: In normal-phase chromatography, the stationary phase (silica) is polar, and the mobile phase is non-polar. Polar compounds like yours will interact strongly with the silica, allowing for separation based on subtle differences in polarity by eluting with a gradient of increasingly polar solvents (e.g., hexane/ethyl acetate). Reverse-phase is less common for preparative scale purification of such polar compounds unless a specific method has been developed.
High-Performance Liquid Chromatography (HPLC) FAQs
Q8: Standard C18 columns are not giving me good separation of my isomers. What else can I try?
A8: This is a common problem. For fluorinated compounds, fluorinated stationary phases are an excellent alternative to traditional C8 and C18 columns.[8]
-
Causality & Expertise: Fluorinated phases, such as those with pentafluorophenyl (PFP) groups, offer different separation mechanisms. They can engage in π–π interactions, dipole-dipole interactions, and charge-transfer interactions that are different from the purely hydrophobic interactions of a C18 column.[4][8] This provides an alternative and complementary separation, often leading to enhanced selectivity for halogenated compounds and positional isomers.[4]
-
Practical Tip: Separation on fluorinated phases can sometimes be optimized by using a fluorinated eluent, such as trifluoroethanol, in the mobile phase.[13]
Protocol: HPLC Method Development for Isomer Separation
This protocol provides a starting point for separating isomers of a fluorinated nitroaromatic compound using a PFP column.
-
Column Selection: Choose a Pentafluorophenyl (PFP) column.
-
Initial Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
-
Scouting Gradient:
-
Run a broad linear gradient from 5% B to 95% B over 20 minutes.
-
This will establish the approximate elution time of your compounds.
-
-
Gradient Optimization:
-
Based on the scouting run, create a shallower gradient around the elution time of your isomers. For example, if they eluted at 60% B, try a gradient from 50% B to 70% B over 30 minutes.
-
-
Parameter Adjustment:
-
Temperature: Increasing the column temperature (e.g., to 45°C) can sometimes improve peak shape and resolution.[13]
-
Flow Rate: Adjust as needed to balance resolution and run time.
-
-
Purity Analysis: Integrate the peaks to determine the isomeric ratio and purity of each fraction collected.[10]
Section 4: Distillation
For liquid fluorinated nitroaromatic compounds, distillation is a primary purification method.
Distillation FAQs & Troubleshooting
Q9: My compound seems to be decomposing when I try to distill it at atmospheric pressure. What should I do?
A9: This is a strong indication that your compound is not thermally stable at its atmospheric boiling point. You must use vacuum distillation.
-
Causality: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding pressure. By reducing the system pressure with a vacuum pump, you lower the temperature required to achieve boiling.[3]
-
Expertise: This technique is essential for compounds that are prone to decomposition at high temperatures. Most organic compounds can be distilled at significantly lower temperatures under vacuum, preserving their integrity.[3] A pressure of 0.1 mmHg is often suitable for many organic compounds.[3]
Q10: How do I estimate the boiling point of my compound under vacuum?
A10: A pressure-temperature nomograph is an invaluable tool for this. You can find them online or in chemical reference books.
-
Align a straight edge with the boiling point of your compound at atmospheric pressure (760 mmHg) on the right-most scale.
-
Pivot the straight edge around the central reference line until it intersects with your target vacuum pressure on the left-most scale.
-
The point where the straight edge now crosses the right-most scale is your estimated boiling point at that reduced pressure.
-
Note: Nomographs tend to be more accurate for less polar compounds and may underestimate the boiling points of highly polar compounds.[3]
Section 5: Summary Troubleshooting Table
| Problem Encountered | Probable Cause(s) | Suggested Solutions & Rationale |
| Low Recovery from Recrystallization | - Compound is too soluble in the cold solvent.- Insufficient cooling. | - Use a less polar solvent or a mixed-solvent system.- Ensure the solution is cooled in an ice-salt bath if necessary. |
| Colored Impurities Persist After Purification | - Impurities are co-crystallizing.- Impurities have similar polarity in chromatography. | - Add a small amount of activated charcoal to the hot recrystallization solution (use with caution).- Try a different chromatographic stationary phase (e.g., PFP instead of C18).[8] |
| Poor Isomer Separation in Column Chromatography | - Isomers have very similar polarity. | - Use a very long column and a shallow solvent gradient.- Switch to preparative HPLC with a specialized column (e.g., PFP).[4] |
| "Bumping" or Uncontrolled Boiling During Vacuum Distillation | - Lack of nucleation sites for smooth boiling. | - Use a magnetic stir bar for vigorous stirring.- Use a fine capillary bleed to introduce a steady stream of air or nitrogen bubbles. |
| Product Decomposes During Workup | - Compound is unstable to the pH of the wash. | - Use a milder base (e.g., NaHCO₃ instead of NaOH) for acidic washes.- Keep all solutions cold during the workup process. |
References
- Method of purifying nitrated aromatic compounds from a nitration process.
- Purification: Distillation at Reduced Pressures. University of Rochester, Department of Chemistry.
- HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column.
- Nitroaromatic Compounds, from Synthesis to Biodegradation.
- EAS Nitration Experiment & Recrystalliz
- Nitroaromatic compounds, from synthesis to biodegradation.
- Current Trends in Practical Fluorination Chemistry. Thermo Fisher Scientific.
- Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry.
- On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- Solvent selection for effective recrystallization of nitroarom
- Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography.
- VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO).
- The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purific
- A Comparative Guide to Analytical Methods for Purity Validation of 2-(4-Fluorophenyl)thiophene. BenchChem.
- A Comparative Guide to Analytical Methods for Purity Analysis of Methyl 4-Boronobenzo
Sources
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitroaromatic compounds, from synthesis to biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. The Science and Strategy Behind Isomer Separation | RotaChrom [rotachrom.com]
- 6. WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google Patents [patents.google.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
improving the efficiency of Suzuki coupling with electron-deficient aryl fluorides
Welcome to the technical support center for advancing your Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, chemists, and drug development professionals who are navigating the unique challenges posed by electron-deficient aryl fluorides. Due to the inherent strength and low polarity of the C–F bond, these substrates are notoriously difficult coupling partners. However, their successful functionalization is critical for the synthesis of novel agrochemicals, pharmaceuticals, and materials.
This document moves beyond standard protocols to provide in-depth, field-proven insights into troubleshooting and optimizing these demanding reactions. We will explore the causality behind experimental choices, ensuring that every recommendation is grounded in solid mechanistic principles.
Core Principles: Understanding the Challenge
The primary hurdle in coupling aryl fluorides is the high dissociation energy of the C(sp²)–F bond, making the initial oxidative addition step to the low-valent metal center (typically Pd(0) or Ni(0)) the rate-limiting and most challenging phase of the catalytic cycle.[1] Electron-withdrawing groups (EWGs) on the aryl fluoride are essential as they lower the energy of the LUMO of the C-F bond, making it more susceptible to nucleophilic attack by the metal catalyst.[2] Even with this electronic activation, specialized catalytic systems are required to achieve efficient C-F bond cleavage.
Troubleshooting Guide
This section addresses the most common issues encountered during the Suzuki coupling of electron-deficient aryl fluorides. The solutions provided are based on mechanistic understanding and validated synthetic strategies.
| Problem Observed | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| 1. Low to No Conversion (Mainly Starting Material Recovered) | A. Inefficient Oxidative Addition: The Pd(0) or Ni(0) catalyst is failing to cleave the C-F bond. This is the most common failure mode. | Catalyst System Modification: • Switch to a Nickel Catalyst: Nickel is inherently more reactive than palladium and more effective at cleaving strong C-F bonds.[3][4] Systems like Ni(COD)₂ with a supporting ligand are excellent starting points. • Optimize Palladium Ligand: For palladium-based systems, use highly electron-rich and bulky monodentate phosphine ligands (e.g., Buchwald biaryl phosphines like SPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[5][6] These ligands increase the electron density on the palladium center, which promotes the oxidative addition step.[7] • Increase Temperature: Higher temperatures provide the necessary activation energy for C-F cleavage. Microwave irradiation can also be effective in accelerating the reaction.[1][8] |
| B. Ineffective Base: The boronic acid/ester is not being activated to form the more nucleophilic borate species required for transmetalation. | Base Optimization: • Use a Stronger Base: Switch from weaker bases like Na₂CO₃ to stronger, more oxophilic bases such as K₃PO₄ or Cs₂CO₃. These bases are more effective at activating the boronic acid partner.[9][10] • Employ Fluoride Sources: Bases like CsF or KF can be particularly effective. The fluoride ion can activate the boronic acid to form a highly reactive trifluoroborate species in situ and can also facilitate the catalytic cycle by forming reactive trans-ArPdFL₂ complexes.[11][12] | |
| C. Catalyst Inhibition/Deactivation: The active catalyst is being poisoned or is aggregating into an inactive form. | Reaction Setup & Purity: • Ensure Strict Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen). Oxygen can oxidize and deactivate the Pd(0)/Ni(0) catalyst. • Check Substrate Purity: Impurities in the starting materials (especially sulfur-containing compounds) can act as catalyst poisons. | |
| 2. Significant Side Product Formation | A. Hydrodefluorination (Ar-H formation): The aryl fluoride is converted to an arene, consuming the starting material without forming the desired product. | Minimize Protic Sources: • Use Anhydrous Conditions: Ensure the solvent and base are thoroughly dried. Water or other protic sources can protonate the aryl-metal intermediate, leading to hydrodefluorination. • Solvent Choice: Polar aprotic solvents like dioxane, toluene, or DMF are generally preferred over protic solvents. |
| B. Protodeboronation (Boronic acid decomposition): The boronic acid coupling partner is converted to the corresponding arene (Ar'-H) before it can transmetalate. | Protect the Boronic Acid: • Use Potassium Trifluoroborates (R-BF₃K): These reagents are significantly more stable to protodeboronation under basic conditions than their boronic acid counterparts.[13] • Use Pinacol Esters (Bpin): Boronate esters are often more stable than boronic acids.[14] • Optimize Base and Water Content: Use milder bases (e.g., K₂CO₃) or a biphasic system (e.g., toluene/water) to control the concentration of hydroxide in the organic phase. | |
| C. Homocoupling (Ar-Ar or Ar'-Ar'): Starting materials couple with themselves. | Ligand and Additive Optimization: • Use Bulky Ligands: Sterically demanding ligands can disfavor the formation of homocoupled dimers.[1] • Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boron reagent to favor the cross-coupling pathway. • Consider Additives: In some cases, additives like LiI can suppress homocoupling by altering the nature of the palladium intermediates.[1] |
Frequently Asked Questions (FAQs)
Q1: For a difficult C-F activation, should I use a Palladium or Nickel catalyst?
A: The choice depends on the specific substrate and functional group tolerance.
-
Palladium: Start with a modern palladium system, especially if your molecule contains sensitive functional groups. Systems based on Pd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, RuPhos) are powerful and well-documented for activating electron-deficient aryl fluorides.[5][6]
-
Nickel: If palladium systems fail or give low yields, a nickel catalyst is the logical next step. Ni(0) is more electron-rich and has a higher propensity to undergo oxidative addition with aryl fluorides.[3] Ni(COD)₂ with ligands like PCy₃ or an NHC is a common and effective combination. Nickel catalysis can also be more cost-effective.[4][15]
Q2: Which class of ligand is best for this transformation?
A: There is no single "best" ligand, but the most successful are typically electron-rich and sterically bulky. This combination promotes the challenging oxidative addition step and facilitates the final reductive elimination.[7]
| Ligand Class | Examples | Key Advantages | Considerations |
| Biaryl Phosphines | SPhos, RuPhos, XPhos | Highly effective for C-F activation; commercially available in pre-catalyst forms. | Can be expensive; air-sensitive. |
| Dialkyl Phosphines | PCy₃, P(t-Bu)₃ | Strong σ-donors, very electron-rich. | Highly air-sensitive (pyrophoric for P(t-Bu)₃). |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Stronger σ-donors than phosphines; form very stable metal complexes. | Can sometimes lead to slower reductive elimination. |
Q3: My aryl fluoride has an ortho-directing group (e.g., pyridine, amide). How does this change my approach?
A: An ortho-directing group can be highly advantageous. It can chelate to the metal center, facilitating C-F bond activation via cyclometalation.[4][15] This pre-coordination lowers the activation energy for oxidative addition. For such substrates, even less reactive catalyst systems may prove effective. A nickel-based catalyst is often particularly well-suited to exploit this effect.[4]
Q4: Can additives enhance the reaction efficiency?
A: Yes, certain additives can play a crucial role.
-
Metal Fluorides (ZrF₄, TiF₄): For nickel-catalyzed reactions, Lewis acidic metal fluorides have been shown to act as co-catalysts, enabling the coupling of aryl fluorides bearing various electron-withdrawing groups.[4][15]
-
Lithium Iodide (LiI): In some palladium-catalyzed systems, LiI has been used to facilitate C-F bond activation, potentially by forming a more reactive intermediate and producing LiF as a thermodynamic sink.[1]
Visualizing the Process
To effectively troubleshoot, it is crucial to understand the fundamental steps of the reaction and the logical flow of decision-making.
The Suzuki-Miyaura Catalytic Cycle for Aryl Fluorides
The diagram below illustrates the key steps, emphasizing the high-energy barrier of the initial C-F oxidative addition, which is the primary focus of optimization for these substrates.
Caption: Catalytic cycle for Suzuki coupling of aryl fluorides.
Troubleshooting Workflow
Use this decision tree to systematically diagnose and solve common experimental problems.
Caption: A decision tree for troubleshooting Suzuki coupling reactions.
General Experimental Protocol: A Validated Starting Point
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of an electron-deficient aryl fluoride. It should be optimized for each specific substrate combination.
Reaction: Coupling of 4-Fluoronitrobenzene with Phenylboronic Acid.
Reagents & Materials:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
4-Fluoronitrobenzene
-
Phenylboronic Acid
-
Cesium Carbonate (Cs₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Schlenk flask or microwave vial, stir bar
-
Inert atmosphere supply (Argon or Nitrogen)
Procedure:
-
Preparation: Flame-dry the reaction vessel under vacuum and backfill with an inert gas. Allow to cool to room temperature.
-
Reagent Addition: To the vessel, add Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%), SPhos (16.4 mg, 0.04 mmol, 4 mol%), Cs₂CO₃ (652 mg, 2.0 mmol, 2.0 equiv), and phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv).
-
Inert Atmosphere: Seal the vessel, evacuate, and backfill with inert gas. This cycle should be repeated three times to ensure all oxygen is removed.
-
Addition of Substrate and Solvent: Under a positive pressure of inert gas, add 4-fluoronitrobenzene (141 mg, 1.0 mmol, 1.0 equiv) followed by anhydrous 1,4-dioxane (5 mL).
-
Reaction: Place the sealed vessel in a preheated oil bath at 100 °C. Stir the reaction vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS by taking small aliquots from the reaction mixture under inert conditions.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and then with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 4-nitrobiphenyl product.
References
-
Mao, J., & Organ, M. G. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. PMC, NIH. [Link]
-
Fier, P. S., & Hartwig, J. F. (2013). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. MDPI. [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
-
Molander, G. A., & Dreher, S. D. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(17), 6757–6765. [Link]
-
Amatore, C., et al. (2011). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. ResearchGate. [Link]
-
Tobisu, M., Xu, T., Shimasaki, T., & Chatani, N. (2011). Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. ACS Publications. [Link]
-
Li, J., et al. (2020). 'Awaken' aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction. Royal Society of Chemistry. [Link]
-
Fors, B. P., & Buchwald, S. L. (2009). Palladium(0)-Catalyzed Amination, Stille Coupling, and Suzuki Coupling of Electron-Deficient Aryl Fluorides. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Tobisu, M., Xu, T., Shimasaki, T., & Chatani, N. (2011). Nickel-catalyzed Suzuki-Miyaura reaction of aryl fluorides. PubMed. [Link]
-
Reddit. (2023). Struggling with Suzuki Reaction. r/Chempros. [Link]
-
Bakherad, M., et al. (2019). The effect of base, solvent, and catalyst amount on Suzuki coupling reaction between 4‐bromotoluene and phenylboronic acid. ResearchGate. [Link]
-
Tang, W., et al. (2004). Efficient Palladium-Catalyzed Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using Benzoferrocenyl Phosphines as Supporting Ligands. ResearchGate. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Gligorich, K. M., & Toste, F. D. (2007). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2010). Aryl Trifluoroborates in Suzuki-Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. University of Edinburgh Research Explorer. [Link]
Sources
- 1. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Nickel-catalyzed Suzuki-Miyaura reaction of aryl fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ‘Awaken’ aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. research.ed.ac.uk [research.ed.ac.uk]
- 14. reddit.com [reddit.com]
- 15. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Catalytic Reduction of Substituted Nitroarenes: A Comparative Analysis
The reduction of substituted nitroarenes to their corresponding anilines is a foundational transformation in modern organic synthesis. Aromatic amines are indispensable building blocks for a vast range of high-value products, including pharmaceuticals, agrochemicals, dyes, and advanced polymers.[1] The choice of catalyst and reduction methodology is therefore a critical decision, directly impacting yield, chemoselectivity, cost-effectiveness, and scalability.
This guide provides an in-depth comparative analysis of prevalent catalytic systems for the reduction of substituted nitroarenes. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of these catalysts, explain the rationale behind experimental design, and present objective, data-driven comparisons to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic challenges.
Mechanistic Overview: The Journey from Nitro to Amine
The conversion of a nitro group (–NO₂) to an amino group (–NH₂) is a six-electron reduction. While the precise mechanism can vary with the catalyst and reductant, the transformation is generally understood to proceed through a sequence of two-electron intermediates.[2][3] Two principal pathways are often considered:
-
Direct Hydrogenation Pathway: This is the most commonly accepted route, particularly in catalytic hydrogenation. The nitroarene is sequentially reduced to a nitrosoarene, then to a hydroxylamine, and finally to the target aniline.[2][3]
-
Condensation Pathway: This pathway involves the condensation of the nitroso and hydroxylamine intermediates to form an azoxy compound, which is then further reduced to azo and hydrazo species before final cleavage to the aniline.[4] While possible, direct hydrogenation is often the dominant route with efficient catalysts.[4]
The following diagram illustrates the generally accepted direct hydrogenation pathway.
Caption: Experimental workflow for catalytic hydrogenation.
Step-by-Step Methodology:
-
Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the substituted nitroarene (1.0 eq) and a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (typically 1-5 mol% Pd relative to the substrate). Causality Note: Pd/C can be pyrophoric, especially when dry and exposed to air. Adding it to the solvent minimizes this risk.
-
Inerting the System: Seal the flask with a septum and purge the system with an inert gas (e.g., nitrogen or argon) for several minutes. This is critical to remove oxygen. [3]4. Introducing Hydrogen: Introduce hydrogen gas, either from a balloon or by connecting the flask to a hydrogenation apparatus (e.g., a Parr shaker).
-
Reaction: Stir the mixture vigorously at room temperature. [3]Vigorous stirring is essential to ensure good contact between the gas, liquid, and solid catalyst phases.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).
-
Workup: Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask again with inert gas.
-
Filtration: Dilute the reaction mixture with more solvent and filter it through a pad of celite to remove the solid Pd/C catalyst. [3]Causality Note: The celite pad prevents fine catalyst particles from passing through the filter paper. The filter cake should be kept wet with solvent to prevent ignition upon exposure to air.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude aniline, which can be purified by chromatography or crystallization if necessary. [3]
Protocol 2: Chemoselective Reduction with Iron Powder and Ammonium Chloride
This classical method is valued for its low cost, operational simplicity, and excellent functional group tolerance.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, combine the substituted nitroarene (1.0 eq), iron powder (3-5 eq), and ammonium chloride (~4 eq). [3]2. Solvent Addition: Add a mixture of ethanol and water (e.g., a 2:1 or 3:1 ratio) as the solvent.
-
Heating: Heat the reaction mixture to reflux with vigorous stirring. [3]The reaction can sometimes be vigorous initially.
-
Monitoring: Monitor the disappearance of the starting material by TLC or LCMS.
-
Workup: Upon completion, cool the mixture to room temperature.
-
Filtration: Filter the slurry through a pad of celite to remove the iron powder and iron salts. [3]Wash the filter cake thoroughly with ethanol or ethyl acetate to ensure complete recovery of the product. [3]7. Extraction & Isolation: Remove the organic solvent from the filtrate under reduced pressure. [3]The remaining aqueous layer can be extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated to afford the desired aniline.
Conclusion and Future Outlook
The catalytic reduction of substituted nitroarenes remains a vital transformation in chemical synthesis. While noble metal catalysts like Pd/C continue to be the benchmark for high activity, the field is progressively moving towards more sustainable and economical alternatives. Catalysts based on iron, manganese, and other base metals offer outstanding chemoselectivity and significantly lower costs, making them highly attractive for large-scale industrial applications. [4][5] The development of metal-free catalysts, such as doped carbon nanomaterials, represents the next frontier. [6]These systems promise not only to eliminate reliance on expensive or toxic metals but also to provide novel selectivity profiles. As the demand for greener and more efficient chemical processes grows, the continued innovation in catalyst design will be paramount for advancing the fields of pharmaceutical, materials, and fine chemical manufacturing.
References
- Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Sustainable Energy & Fuels.
- Catalytic reduction of different nitroarenes a | Download Table.
- Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst.
- Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis.
- Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism.
- Reduction of nitro compounds. Wikipedia.
- Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst.
- Nitro Reduction - Common Conditions. organic-chemistry.org.
- A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. Benchchem.
- Reduction of Nitro Compounds Using 3d-Non-Noble Metal C
- Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions. Longdom Publishing.
Sources
- 1. Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00711A [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
A Spectroscopic Guide to the Nitro-to-Aniline Transformation: Comparing 1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene and its Aniline Derivative
For researchers, scientists, and professionals in drug development, understanding the nuanced changes in molecular structure during chemical synthesis is paramount. Spectroscopic analysis provides a powerful toolkit for tracking these transformations, offering a detailed fingerprint of a molecule at each stage. This guide provides an in-depth spectroscopic comparison of 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene and its corresponding aniline derivative, 4-(difluoromethoxy)-3-fluoroaniline.
The conversion of an aromatic nitro group to an aniline is a fundamental reaction in medicinal chemistry, often employed to introduce a key building block for further functionalization. While direct experimental spectra for these specific compounds are not widely available in public databases, this guide will leverage established spectroscopic principles and data from closely related analogs to provide a robust, predictive comparison. We will explore the expected shifts and changes across Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), explaining the causality behind these transformations.
The Chemical Transformation: A High-Level Overview
The core transformation is the reduction of a nitro group (-NO₂) to an amino group (-NH₂). This is typically achieved through catalytic hydrogenation (e.g., using palladium on carbon) or with reducing agents like tin(II) chloride.[1][2] This seemingly simple conversion dramatically alters the electronic properties of the aromatic ring, which in turn provides a rich tapestry of changes in the compound's spectroscopic data.
Caption: The reduction of the nitrobenzene to the aniline derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Nuclei
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For our compounds, we will consider ¹H, ¹³C, and ¹⁹F NMR, as each provides unique and complementary information.
¹H NMR Spectroscopy: The Proton's Perspective
The chemical environment of the aromatic protons is significantly influenced by the electronic nature of the substituents. The nitro group is a strong electron-withdrawing group, which deshields the aromatic protons, causing them to resonate at a higher chemical shift (downfield). Conversely, the amino group is a strong electron-donating group, which shields the aromatic protons, leading to an upfield shift.
-
This compound (Predicted): We expect the three aromatic protons to appear in the downfield region, likely between 7.5 and 8.5 ppm. The proton ortho to the nitro group would be the most deshielded. The difluoromethoxy group (-OCHF₂) will present a characteristic triplet signal further upfield, typically in the range of 6.5-7.5 ppm, due to coupling with the two fluorine atoms.
-
4-(Difluoromethoxy)-3-fluoroaniline (Predicted): Upon reduction to the aniline, a significant upfield shift of all aromatic protons is anticipated, likely into the 6.0-7.5 ppm range. The protons ortho and para to the newly formed amino group will experience the most pronounced shielding. Additionally, the -NH₂ protons will appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration, but typically falls between 3.0 and 5.0 ppm.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The trends observed in ¹H NMR are mirrored in the ¹³C NMR spectra.
-
This compound (Predicted): The carbon atom attached to the nitro group (C-NO₂) will be significantly deshielded. The other aromatic carbons will also show downfield shifts characteristic of an electron-deficient ring. The carbon of the difluoromethoxy group will appear as a triplet due to one-bond coupling with the two fluorine atoms.
-
4-(Difluoromethoxy)-3-fluoroaniline (Predicted): The conversion to the aniline will cause a notable upfield shift for the carbons ortho and para to the amino group, reflecting the increased electron density at these positions. The carbon directly bonded to the nitrogen (C-NH₂) will now be shielded compared to its nitro counterpart.
¹⁹F NMR Spectroscopy: A Sensitive Probe of the Electronic Environment
¹⁹F NMR is particularly sensitive to changes in the electronic environment, making it an excellent tool for monitoring this transformation.[3] Fluorine has a 100% natural abundance and a wide chemical shift range, often resulting in well-resolved signals.[4]
-
This compound (Predicted): We expect two distinct fluorine signals. One for the single fluorine atom on the aromatic ring and another for the two equivalent fluorine atoms of the difluoromethoxy group. The chemical shift of the aromatic fluorine will be influenced by the ortho nitro group.
-
4-(Difluoromethoxy)-3-fluoroaniline (Predicted): The electronic environment of both fluorine-containing groups changes significantly upon reduction. The electron-donating nature of the amino group will cause a noticeable shift in the resonance of the aromatic fluorine. The chemical shift of the difluoromethoxy group's fluorines will also be altered, though likely to a lesser extent. The magnitude of these shifts provides a quantitative measure of the electronic change on the aromatic ring.[5]
| Spectroscopic Technique | This compound (Predicted Features) | 4-(Difluoromethoxy)-3-fluoroaniline (Predicted Features) | Key Change Upon Reduction |
| ¹H NMR | Aromatic protons downfield (7.5-8.5 ppm). -OCHF₂ triplet (6.5-7.5 ppm). | Aromatic protons shifted upfield (6.0-7.5 ppm). Appearance of broad -NH₂ signal (3.0-5.0 ppm). | Significant upfield shift of aromatic protons. |
| ¹³C NMR | Deshielded aromatic carbons, especially C-NO₂. | Shielded aromatic carbons (ortho/para to -NH₂). | Upfield shift of key aromatic carbons. |
| ¹⁹F NMR | Two distinct signals for Ar-F and -OCHF₂. | Significant shift in both Ar-F and -OCHF₂ signals. | Change in chemical shifts reflecting altered electronic environment. |
Infrared (IR) Spectroscopy: Monitoring Functional Group Conversion
IR spectroscopy is ideal for identifying the presence and absence of specific functional groups. The transformation from a nitro compound to an aniline presents very clear and diagnostic changes in the IR spectrum.
-
This compound: The most prominent peaks will be the strong, characteristic asymmetric and symmetric stretching vibrations of the nitro group (-NO₂), typically found around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively.
-
4-(Difluoromethoxy)-3-fluoroaniline: These nitro group peaks will be completely absent in the product. Instead, two new, sharp to medium intensity peaks will appear in the region of 3500-3300 cm⁻¹, corresponding to the asymmetric and symmetric N-H stretching vibrations of the primary amine (-NH₂). The C-N stretching vibration will also be visible, usually around 1340-1250 cm⁻¹.
Caption: Key diagnostic changes in the IR spectrum upon reduction.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and offers clues about its structure through fragmentation patterns.
-
This compound: The molecular ion peak ([M]⁺) would be expected at m/z 207.11. A common fragmentation pattern for nitrobenzenes is the loss of the nitro group (-NO₂, 46 Da) and often the loss of NO (30 Da) followed by CO (28 Da).[6] The presence of the difluoromethoxy group might also lead to characteristic fragmentation pathways.
-
4-(Difluoromethoxy)-3-fluoroaniline: The molecular ion peak ([M]⁺) will be observed at m/z 177.12, a decrease of 30 Da from the starting material, which corresponds to the replacement of -NO₂ (46 Da) with -NH₂ (16 Da). The fragmentation pattern will be significantly different, with fragmentation often initiated at the C-N bond of the aniline.
Experimental Protocols
While specific experimental data for the title compounds is sparse, the following are generalized, authoritative protocols for acquiring the spectroscopic data discussed.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[7]
-
Acquisition: Acquire ¹H, ¹³C, and ¹⁹F spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Typically requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C. Proton decoupling is used to simplify the spectrum to singlets.
-
¹⁹F NMR: Acquired with proton decoupling. A common external standard is CFCl₃ (0 ppm).
FT-IR Spectroscopy Protocol (ATR)
-
Sample Preparation: Place a small amount of the solid or liquid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Record the spectrum of the sample. The instrument software will automatically subtract the background.
-
Data Collection: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
Mass Spectrometry Protocol (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is recorded to generate the mass spectrum.
Conclusion
The transformation of this compound to 4-(difluoromethoxy)-3-fluoroaniline provides a classic example of how a fundamental organic reaction manifests across various spectroscopic techniques. The change from a potent electron-withdrawing nitro group to a strong electron-donating amino group induces predictable and significant shifts in NMR, the appearance and disappearance of key functional group vibrations in IR, and a clear mass shift in MS. By understanding these characteristic changes, researchers can confidently track the progress of their reactions, confirm the identity of their products, and gain deeper insight into the electronic and structural properties of the molecules they synthesize.
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A Senior Application Scientist's Guide to the Selective Reduction of Fluoronitroaromatics: A Comparative Efficacy Analysis
Introduction: The Critical Role of Fluoroanilines and the Challenge of Selective Nitro Reduction
Fluoroanilines are indispensable building blocks in modern medicinal chemistry and materials science. The unique electronic properties of the fluorine atom can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. The most common synthetic route to these valuable intermediates involves the reduction of the corresponding fluoronitroaromatics. However, this seemingly straightforward transformation is fraught with challenges, primarily the risk of reductive defluorination, which leads to undesired byproducts, complicates purification, and ultimately lowers the overall yield of the target aniline.
This guide provides a comprehensive comparison of the efficacy of various reducing agents for the selective reduction of fluoronitroaromatics. We will delve into the mechanistic nuances of each method, present supporting experimental data, and offer detailed protocols to help you navigate the complexities of this critical transformation and select the optimal conditions for your specific substrate.
The Dichotomy of Reduction: Balancing Potency with Selectivity
The core challenge in reducing fluoronitroaromatics lies in the delicate balance between achieving complete conversion of the nitro group and preserving the fragile C-F bond. The electron-withdrawing nature of the nitro group activates the aromatic ring, making it susceptible to nucleophilic attack, which can be exacerbated under certain reductive conditions, leading to hydrodefluorination. The choice of reducing agent, solvent, temperature, and additives all play a pivotal role in steering the reaction towards the desired fluoroaniline.
Comparative Analysis of Common Reducing Agents
We will now explore the most frequently employed methods for the reduction of fluoronitroaromatics, comparing their strengths, weaknesses, and optimal applications.
Catalytic Hydrogenation: The Workhorse with Caveats
Catalytic hydrogenation is a widely used and often highly efficient method for nitro group reduction.[1] However, its application to fluoronitroaromatics requires careful catalyst and condition selection to avoid defluorination.
Mechanism: The reaction proceeds via the adsorption of the nitroaromatic and hydrogen gas onto the surface of a heterogeneous catalyst (e.g., Palladium on carbon, Platinum oxide). The nitro group is sequentially reduced to nitroso, hydroxylamine, and finally the amine.[2]
Key Considerations:
-
Catalyst Choice: Palladium on carbon (Pd/C) is a common choice but can be prone to causing defluorination, especially with ortho-fluoronitroaromatics.[3][4] Platinum-based catalysts, such as platinum(IV) oxide (PtO₂), often exhibit higher selectivity and are generally preferred for these substrates.
-
Solvent Effects: Protic solvents like ethanol and methanol are commonly used. The choice of solvent can influence the rate of reaction and selectivity.
-
Additives: The addition of basic additives can sometimes suppress hydrodefluorination by neutralizing any acidic byproducts that may form.
Experimental Data Snapshot:
| Reducing Agent/System | Substrate | Yield of Fluoroaniline (%) | Defluorination (%) | Reference |
| H₂, 10% Pd/C | 4-Fluoronitrobenzene | >95 | <5 | [1] |
| H₂, PtO₂ | 2-Fluoronitrobenzene | High | Minimal | [5] |
| H₂, Raney Nickel | Aliphatic & Aromatic Nitro | Good to Excellent | Substrate Dependent | [5] |
Experimental Workflow: Catalytic Hydrogenation
Caption: A typical workflow for the catalytic hydrogenation of a fluoronitroaromatic compound.
Metal-Based Reductions: Classic, Cost-Effective, but Stoichiometric
Reductions using metals in acidic or neutral media are among the oldest and most reliable methods for converting nitroarenes to anilines. Their primary advantage lies in their cost-effectiveness and often high chemoselectivity.
-
Tin(II) Chloride (SnCl₂): A mild and effective reagent, particularly for substrates sensitive to catalytic hydrogenation. The reaction is typically carried out in acidic media (HCl) or in organic solvents like ethanol.[1][6]
-
Iron (Fe) in Acid: The Béchamp reduction, using iron powder in the presence of an acid like HCl or acetic acid, is a classic and industrially viable method.[7] It is known for its excellent chemoselectivity, often leaving other reducible functional groups untouched.[8]
-
Zinc (Zn) in Neutral Media: Zinc dust in the presence of ammonium chloride (NH₄Cl) offers a milder, near-neutral condition for the reduction. This can be beneficial for substrates that are sensitive to acidic conditions.
Mechanism: These reactions involve the transfer of electrons from the metal to the nitro group. In an acidic medium, the nitro group is protonated, facilitating electron transfer from the metal (e.g., Sn → Sn²⁺ + 2e⁻). The reaction proceeds through nitroso and hydroxylamine intermediates to the final amine.[6][9]
Experimental Data Snapshot:
| Reducing Agent/System | Substrate | Yield of Fluoroaniline (%) | Defluorination (%) | Reference |
| SnCl₂·2H₂O, EtOH/HCl | 4-Fluoronitrobenzene | High | Not Reported | [6] |
| Fe, NH₄Cl, H₂O/EtOH | 4-Fluoronitrobenzene | High | Not Reported | [10] |
| Zn, NH₄Cl, H₂O | 4-Fluoronitrobenzene | Good | Not Reported |
Experimental Protocol: Reduction of 4-Fluoronitrobenzene using SnCl₂
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluoronitrobenzene (1 eq.) in ethanol.
-
Reagent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-4 eq.) in concentrated hydrochloric acid to the flask.
-
Reaction: Heat the mixture to reflux (typically 70-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction mixture and carefully neutralize it with a concentrated solution of sodium hydroxide or sodium bicarbonate until the solution is basic. This will precipitate tin salts.[11]
-
Extraction: Extract the product with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or crystallization.
Transfer Hydrogenation: A Milder Alternative
Transfer hydrogenation offers a convenient and often safer alternative to using high-pressure hydrogen gas. Hydrogen donors such as formic acid or ammonium formate are used in the presence of a catalyst, typically Pd/C or Pt/C.[12][13]
Mechanism: In the presence of a metal catalyst (e.g., Pd/C), ammonium formate decomposes to produce hydrogen, ammonia, and carbon dioxide.[14] The in-situ generated hydrogen is then transferred to the nitro group on the catalyst surface, leading to its reduction.
Key Considerations:
-
Hydrogen Donor: Ammonium formate is a common, efficient, and easy-to-handle hydrogen donor.[15][16]
-
Catalyst Loading: Lower catalyst loadings are often sufficient, making this an economical option.
-
Safety: The avoidance of flammable hydrogen gas is a significant advantage, particularly on a larger scale.
Experimental Data Snapshot:
| Reducing Agent/System | Substrate | Yield of Fluoroaniline (%) | Defluorination (%) | Reference |
| HCOONH₄, 10% Pd/C | 4-Fluorocinnamic acid | 77.8 | Not Applicable | [13] |
| HCOONH₄, 5% Pt/C | Various Nitroarenes | High | Halogens retained | [12] |
| HCOONH₄, Mg powder | Various Nitroarenes | Good | Halogens retained | [12] |
Reaction Mechanism: Transfer Hydrogenation with Ammonium Formate
Caption: Simplified mechanism of transfer hydrogenation using ammonium formate and Pd/C.
Conclusion and Recommendations
The selective reduction of fluoronitroaromatics is a critical transformation that requires careful consideration of the reducing agent and reaction conditions. While there is no single "best" method, the following recommendations can guide your choice:
-
For high selectivity and to minimize the risk of defluorination, especially with sensitive substrates, catalytic hydrogenation with PtO₂ or transfer hydrogenation with a platinum catalyst are often the preferred methods. [12]
-
For cost-effective, large-scale synthesis where high chemoselectivity is required, the Béchamp reduction (Fe/HCl) remains a robust and reliable option. [7]
-
When mild conditions are necessary for substrates with other reducible functional groups, SnCl₂ in an acidic medium provides a good balance of reactivity and selectivity. [1][6]
It is always advisable to perform small-scale screening experiments to identify the optimal conditions for your specific fluoronitroaromatic substrate. Careful monitoring of the reaction for the formation of defluorinated byproducts by LC-MS or GC-MS is crucial for a successful and efficient synthesis.
References
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Nitro Reduction. (n.d.). Common Organic Chemistry. Retrieved January 26, 2026, from [Link]
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What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2? (2019, February 10). ResearchGate. Retrieved January 26, 2026, from [Link]
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Sn2+ reduction. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 26, 2026, from [Link]
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Reduction of aromatic nitro compounds with SnCl2. (2021, July 20). Reddit. Retrieved January 26, 2026, from [Link]
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The Chemistry Translator. (2014, December 30). organic chemistry reaction #13 - reduction of nitro group to amine [Video]. YouTube. [Link]
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Nitro Reduction - Iron (Fe). (n.d.). Common Organic Chemistry. Retrieved January 26, 2026, from [Link]
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Preference for tin or iron in the reduction of nitrobenzene. (2019, March 8). Chemistry Stack Exchange. Retrieved January 26, 2026, from [Link]
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Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]
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Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. (n.d.). Vedantu. Retrieved January 26, 2026, from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene demand a meticulous, informed approach. This guide provides essential, step-by-step procedures grounded in established safety protocols and regulatory standards, moving beyond a simple checklist to explain the critical reasoning behind each action.
Hazard Assessment & Risk Mitigation: Understanding the Compound
This compound is a halogenated nitroaromatic compound. Its chemical structure inherently signals the need for cautious handling due to potential reactivity and toxicity. While specific toxicological data for this exact compound is limited, a thorough hazard assessment can be extrapolated from structurally similar chemicals and the known risks of its functional groups.
The primary hazards are associated with its classification as a toxic and irritating substance. Aromatic nitro compounds, as a class, are known to pose systemic health risks, including the potential to cause methemoglobinemia, a condition where the oxygen-carrying capacity of blood is reduced.
Table 1: Hazard Profile and Associated Risks
| Hazard Classification | Description | Recommended Precaution |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled[1][2]. | Avoid all direct contact. Use only in a well-ventilated area, preferably a certified chemical fume hood. Do not eat, drink, or smoke when handling[2][3]. |
| Skin & Eye Irritation | Causes skin irritation and serious eye irritation[2][3]. | Wear appropriate chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles/face shield[3][4]. |
| Respiratory Irritation | May cause respiratory irritation[2][3]. | Handle exclusively within a chemical fume hood to prevent inhalation of vapors or aerosols[5]. |
| Environmental Hazards | Halogenated organic compounds can be persistent in the environment if not disposed of correctly. | Do not release into the environment[5]. Sewering of hazardous waste is strictly prohibited[6][7]. |
Personnel Protection & Engineering Controls: A Self-Validating System
Before handling this compound, it is imperative to establish a safe working environment. The following PPE and engineering controls are mandatory.
Required Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles and a face shield that meet OSHA standards[4].
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for tears or holes before each use. Contaminated gloves must be disposed of as hazardous waste.
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are required. Ensure skin is not exposed.
Engineering Controls:
-
Ventilation: All handling of this compound, including weighing, transferring, and preparing for disposal, must be conducted inside a certified chemical fume hood to minimize inhalation exposure[5].
-
Safety Equipment: An operational eyewash station and safety shower must be immediately accessible.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be managed as hazardous waste from cradle to grave. Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain[6][8].
Step 1: Waste Identification and Segregation
Proper segregation is the most critical step in ensuring safe and compliant disposal. Co-mingling incompatible waste streams can create dangerous chemical reactions and significantly increase disposal costs.
-
Action: Designate this compound and any materials contaminated with it (e.g., pipette tips, weighing paper, contaminated gloves) as Halogenated Organic Waste .
-
Causality: This compound contains fluorine atoms. Halogenated wastes require high-temperature incineration with specialized "scrubbing" equipment to neutralize the acidic gases (e.g., hydrogen fluoride) produced during combustion[1][9]. Mixing this with non-halogenated waste streams complicates the disposal process and violates regulatory compliance[9].
Step 2: Containerization and Labeling
-
Action: Collect all waste materials in a designated, leak-proof container compatible with halogenated organic compounds. The container must be kept tightly closed except when adding waste[3][5].
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of its hazards (e.g., "Toxic," "Irritant").
Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)
-
Action: Store the sealed and labeled waste container in a designated SAA within the laboratory. This area should be under the direct control of the laboratory personnel.
-
Best Practices: The SAA should be in a secondary containment tub to mitigate potential leaks. Store away from incompatible materials, particularly strong bases or oxidizing agents.
Step 4: Arranging for Final Disposal
-
Action: Once the waste container is full, or if the project is complete, arrange for its removal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
-
Regulatory Compliance: Final disposal must be carried out at an approved Treatment, Storage, and Disposal Facility (TSDF), typically via controlled incineration[1]. You must follow all institutional, local, state, and federal regulations, including those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[10].
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control & Ventilate: Ensure the chemical fume hood is operational. Eliminate all ignition sources.
-
Protect Yourself: Don the appropriate PPE (double-gloving is recommended).
-
Contain & Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect & Clean: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Decontaminate the spill area with an appropriate solvent (e.g., acetone), followed by soap and water. All materials used for cleanup must be disposed of as halogenated hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department.
Disposal Decision Workflow
The following diagram outlines the critical decision-making and action pathway for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
MySkinRecipes. (n.d.). 2-(Difluoromethoxy)-1-fluoro-3-nitrobenzene. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. Retrieved from [Link]
-
Croner-i. (n.d.). 10: Aromatic halogenated amines and nitro-compounds. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.1028 - Benzene. Retrieved from [Link]
-
American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]
- Lunn, G., & Sansone, E. B. (1988). Dealing with spills of hazardous chemicals: some nitrosamides. Food and Chemical Toxicology, 26(5), 481-484.
-
Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Aromatic Solvents. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1926.55 - Gases, vapors, fumes, dusts, and mists. Retrieved from [Link]
-
JD Supra. (2019, January 9). EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals Rule. Retrieved from [Link]
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University of Oslo. (2024, November 11). Chemical and Hazardous Waste Guide. Retrieved from [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling 1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities, such as 1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene, requires a proactive and informed approach to personal protective equipment (PPE). This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Understanding the Hazard Profile
The toxicity of this compound can be inferred from related molecules. Nitroaromatic compounds are known for their potential toxicity. For instance, 1-fluoro-3-nitrobenzene is classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure[1]. Similarly, 1-fluoro-2-nitrobenzene is considered fatal in contact with skin and toxic if swallowed[2][3]. The parent compound, nitrobenzene, is readily absorbed through the skin and can cause methaemoglobinaemia, a condition where the blood's ability to carry oxygen is reduced[4].
The presence of fluorine adds another layer of consideration. Halogenated organic compounds can have varying toxicological profiles, and their disposal requires specific procedures. Given these factors, a cautious approach is paramount. We must assume that this compound is toxic via ingestion, dermal contact, and inhalation.
Core Protective Measures: Selecting the Right PPE
A multi-layered approach to PPE is essential when handling this compound. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (small scale) | Safety glasses with side shields | Double-gloving: Butyl or Viton® over nitrile gloves | Laboratory coat | Not generally required if handled in a certified chemical fume hood |
| Chemical synthesis and work-up (reflux, extraction) | Chemical splash goggles and a face shield | Double-gloving: Butyl or Viton® over nitrile gloves | Chemical-resistant apron over a laboratory coat | Recommended to have an air-purifying respirator with an organic vapor cartridge readily available[5][6] |
| Large-scale operations (>5g) | Chemical splash goggles and a face shield | Heavy-duty Butyl or Viton® gloves | Chemical-resistant suit or coveralls[5] | Air-purifying respirator with an organic vapor cartridge |
| Handling spills | Chemical splash goggles and a face shield | Heavy-duty Butyl or Viton® gloves | Chemical-resistant suit or coveralls | Self-contained breathing apparatus (SCBA) may be necessary for large spills or in poorly ventilated areas[7] |
A Deeper Dive into PPE Selection
Eye and Face Protection: For routine, small-scale operations, safety glasses with side shields offer a baseline of protection. However, when there is a risk of splashing, such as during extractions or when handling larger volumes, chemical splash goggles are mandatory.[8][9] For significant splash hazards, a face shield should be worn in conjunction with goggles to protect the entire face.[9]
Hand Protection: The choice of gloves is critical due to the high likelihood of dermal absorption. A double-gloving strategy is recommended. The inner glove, typically nitrile, provides a second barrier in case the outer glove is compromised. The outer glove should be made of a material with high resistance to nitroaromatics and halogenated solvents. Butyl rubber gloves are an excellent choice as they offer protection against a wide variety of chemicals, including nitro-compounds.[10] Viton® is another suitable option. It is crucial to consult glove manufacturers' chemical resistance charts for specific breakthrough times, though data for this particular compound may be limited.[11][12][13][14] Always inspect gloves for any signs of degradation before use.[15]
Body Protection: A standard laboratory coat is sufficient for small-scale work. For procedures with a higher risk of splashes or when handling larger quantities, a chemical-resistant apron worn over the lab coat is necessary. In the event of a significant spill or for large-scale work, a disposable chemical-resistant coverall is the most appropriate choice to prevent skin contact.[5]
Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2] For situations where engineering controls may not be sufficient, such as during a spill cleanup, respiratory protection is required. An air-purifying respirator with an organic vapor cartridge is a suitable choice for many scenarios.[8] For emergencies or large spills, a self-contained breathing apparatus (SCBA) provides the highest level of respiratory protection.[7]
Operational Plan: Donning and Doffing PPE
The order in which PPE is put on and taken off is crucial to prevent cross-contamination.
Donning Procedure:
-
Lab Coat/Coveralls: Put on your laboratory coat or chemical-resistant suit.
-
Inner Gloves: Don the first pair of gloves (nitrile).
-
Outer Gloves: Don the second, more resistant pair of gloves (Butyl or Viton®), ensuring the cuffs are pulled over the sleeves of the lab coat.
-
Respiratory Protection: If required, perform a fit check and don your respirator.
-
Eye/Face Protection: Put on your safety glasses, goggles, or face shield.
Doffing Procedure (to be performed in a designated area):
-
Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the exterior with your bare hands. Dispose of them in the appropriate hazardous waste container.
-
Face Shield/Goggles: Remove your face shield or goggles from the back of your head.
-
Lab Coat/Coveralls: Remove your lab coat or coveralls, turning them inside out as you do so to contain any contamination.
-
Inner Gloves: Remove the inner pair of gloves, again without touching the outside.
-
Respirator: If worn, remove your respirator last.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Disposal Plan
All disposable PPE contaminated with this compound, including gloves, aprons, and coveralls, must be treated as hazardous waste. Place these items in a designated, sealed container.
For the chemical itself, disposal should be carried out by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1] Do not dispose of this compound down the drain.[7][16] Contaminated labware should be decontaminated with an appropriate solvent before washing.
Visualizing the PPE Selection Process
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE selection workflow for handling this compound.
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this and other novel chemical compounds, fostering a culture of safety and scientific excellence in your laboratory.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene. Retrieved from [Link]
-
GOV.UK. (2024, July 22). Nitrobenzene: toxicological overview. Retrieved from [Link]
-
ECHA. (n.d.). Nitrobenzene - Registration Dossier. Retrieved from [Link]
-
American Chemistry Council. (2021, September). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]
-
Environmental Health and Safety, University of Iowa. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
-
DuPont. (2022, September 30). SafeSPEC™ Tutorial: Practical PPE Selection for Nitric Acid & Flame Hazard. Retrieved from [Link]
- Unspecified Source. (n.d.). Gloves Chemical Resistance Chart.
-
Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Environment, Health and Safety, University of California, Berkeley. (n.d.). Ansell Chemical Resistance Glove Chart. Retrieved from [Link]
-
US EPA. (2025, September 12). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Enviro Safety Products. (n.d.). Glove Chemical Compatibility Guide. Retrieved from [Link]
-
Kimberly Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
